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  • Product: (3S)-3-Fluorobutanoic acid
  • CAS: 109856-55-5

Core Science & Biosynthesis

Foundational

A Technical Guide to the Stereoselective Synthesis of (3S)-3-Fluorobutanoic Acid

Introduction (3S)-3-Fluorobutanoic acid is a valuable chiral building block in medicinal chemistry and drug development. The strategic incorporation of fluorine into organic molecules can significantly modulate their phy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(3S)-3-Fluorobutanoic acid is a valuable chiral building block in medicinal chemistry and drug development. The strategic incorporation of fluorine into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. The stereocenter at the C3 position is critical for molecular recognition and biological activity, making the synthesis of the enantiomerically pure (S)-enantiomer a key challenge and a topic of significant interest for researchers and process chemists.

This technical guide provides an in-depth exploration of the principal methodologies for synthesizing enantiomerically pure (3S)-3-Fluorobutanoic acid. We will move beyond simple procedural lists to dissect the underlying principles and causal factors that govern stereochemical control in each approach. The guide is structured to provide field-proven insights into three dominant strategies: Enzymatic Kinetic Resolution, Asymmetric Synthesis via Chiral Auxiliaries, and Chiral Pool Synthesis. Each section includes a detailed, self-validating experimental protocol, a discussion of the method's advantages and limitations, and a visual workflow to elucidate the synthetic logic.

Enzymatic Kinetic Resolution of Racemic 3-Fluorobutanoic Acid Esters

Enzymatic kinetic resolution is a powerful and environmentally benign technique that leverages the high enantioselectivity of enzymes, typically lipases, to separate a racemic mixture.[1][2] This approach is particularly well-suited for the large-scale production of chiral acids and esters due to its operational simplicity and mild reaction conditions.[3][4]

Principle of Lipase-Catalyzed Resolution

Lipases are serine hydrolases that catalyze the hydrolysis of esters.[5] In a racemic mixture of 3-fluorobutanoic acid esters, a carefully selected lipase will preferentially catalyze the hydrolysis of one enantiomer over the other. For the synthesis of (3S)-3-Fluorobutanoic acid, the process is designed around the selective hydrolysis of the (S)-ester from the racemic mixture. This yields the desired (S)-acid and the unreacted (R)-ester, which can be separated based on their different chemical properties (acidic vs. neutral). Lipases from Pseudomonas and Candida species are frequently employed for their high selectivity in resolving such substrates.[6]

Workflow for Enzymatic Kinetic Resolution

G cluster_0 Step 1: Racemate Synthesis cluster_1 Step 2: Enzymatic Resolution cluster_2 Step 3: Separation & Isolation racemate Racemic 3-Fluorobutanoic Acid esterification Esterification (e.g., EtOH, H+) racemate->esterification rac_ester Racemic Ethyl 3-Fluorobutanoate esterification->rac_ester lipase Lipase (e.g., Pseudomonas fluorescens) Aqueous Buffer, pH 7 rac_ester->lipase Selective Hydrolysis products lipase->products s_acid (3S)-3-Fluorobutanoic Acid products->s_acid r_ester Unreacted (R)-Ethyl 3-Fluorobutanoate products->r_ester separation Acid-Base Extraction s_acid->separation r_ester->separation final_s_acid Pure (3S)-Acid (Aqueous Layer) separation->final_s_acid final_r_ester Pure (R)-Ester (Organic Layer) separation->final_r_ester

Caption: Workflow for obtaining (3S)-3-Fluorobutanoic acid via enzymatic resolution.

Detailed Experimental Protocol

Part A: Synthesis of Racemic Ethyl 3-Fluorobutanoate

  • To a solution of racemic 3-fluorobutanoic acid (1.0 eq) in absolute ethanol (5.0 eq), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Heat the mixture to reflux and maintain for 4 hours, monitoring the reaction progress by TLC.

  • Cool the reaction to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield racemic ethyl 3-fluorobutanoate, which can be used without further purification.

Part B: Lipase-Mediated Enantioselective Hydrolysis

  • Prepare a phosphate buffer solution (e.g., 0.1 M, pH 7.0).

  • Suspend racemic ethyl 3-fluorobutanoate (1.0 eq) and a lipase preparation (e.g., Pseudomonas fluorescens lipase, by weight) in the buffer solution.

  • Stir the suspension vigorously at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by taking aliquots and analyzing the enantiomeric excess (e.e.) of the acid product and substrate ester using chiral HPLC. The reaction is typically stopped at or near 50% conversion to maximize the e.e. of both components.

Part C: Work-up and Separation

  • Once ~50% conversion is reached, filter the reaction mixture to remove the immobilized enzyme.

  • Acidify the filtrate to pH 2 with 1 M HCl.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer. Extract this organic layer with a saturated sodium bicarbonate solution. The desired (3S)-3-Fluorobutanoic acid will move into the aqueous basic layer as its sodium salt. The unreacted (R)-ester remains in the organic layer.

  • Isolate the (R)-ester from the organic layer by drying and evaporation.

  • Carefully acidify the aqueous layer back to pH 2 with 1 M HCl and extract with ethyl acetate.

  • Dry the final organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield enantiomerically enriched (3S)-3-Fluorobutanoic acid.

Discussion
  • Causality and Trustworthiness: The success of this protocol hinges on the precise selectivity of the lipase. The active site of the enzyme creates a chiral environment where the transition state for the hydrolysis of the (S)-ester is significantly lower in energy than that for the (R)-ester. Monitoring the reaction to ~50% conversion is critical; proceeding further will decrease the enantiomeric purity of the remaining substrate.

  • Advantages: This method is characterized by its mild, environmentally friendly conditions and the potential for high enantiomeric excess (>95% e.e.). The enzymes are often reusable, making the process cost-effective for large-scale applications.[4]

  • Limitations: The primary drawback is the theoretical maximum yield of 50% for the target enantiomer. To overcome this, the process can be coupled with a racemization catalyst for the unreacted ester in a Dynamic Kinetic Resolution (DKR) process, potentially driving the yield toward 100%.[7]

Asymmetric Synthesis via Chiral Auxiliaries

The use of chiral auxiliaries is a cornerstone of modern asymmetric synthesis. This strategy involves temporarily attaching a chiral molecule to an achiral substrate to direct a subsequent stereoselective transformation. Evans oxazolidinone auxiliaries are particularly effective for controlling the stereochemistry of enolate reactions, such as alkylations and aldol additions.[8]

Principle of Evans Asymmetric Alkylation

In this approach, a chiral oxazolidinone (e.g., (S)-4-benzyloxazolidin-2-one) is acylated with an appropriate acid derivative. The resulting N-acyl oxazolidinone can be deprotonated to form a chiral enolate. The bulky substituent on the auxiliary (e.g., a benzyl group) effectively shields one face of the enolate, forcing an incoming electrophile to attack from the less sterically hindered face. This substrate-controlled mechanism leads to the formation of a new stereocenter with high diastereoselectivity. Subsequent hydrolytic cleavage removes the auxiliary, which can be recovered, to release the desired enantiomerically pure product.[9]

Synthetic Pathway via Evans Auxiliary

G start (S)-4-benzyloxazolidin-2-one (Chiral Auxiliary) step1 Acylation (3-Fluorobutanoyl Chloride) start->step1 acyl_aux N-(3-Fluorobutanoyl) -oxazolidinone step1->acyl_aux step2 Deprotonation (LDA) Formation of Chiral Enolate acyl_aux->step2 enolate Z-Enolate (Chelated) step2->enolate step3 Diastereoselective Alkylation (e.g., CH3I) enolate->step3 alkylated Alkylated Product (High d.r.) step3->alkylated step4 Auxiliary Cleavage (e.g., LiOH/H2O2) alkylated->step4 final_acid (3S)-3-Fluorobutanoic Acid (High e.e.) step4->final_acid recovered_aux Recovered Auxiliary step4->recovered_aux

Caption: Asymmetric synthesis of the target acid using a chiral auxiliary.

Detailed Experimental Protocol

Step 1: Acylation of the Chiral Auxiliary

  • Dissolve (S)-4-benzyloxazolidin-2-one (1.0 eq) in anhydrous THF under an argon atmosphere and cool to -78 °C.

  • Add n-butyllithium (1.05 eq) dropwise and stir for 15 minutes.

  • Add 3-fluorobutanoyl chloride (1.1 eq) dropwise and allow the reaction to warm slowly to 0 °C over 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and purify by column chromatography to yield the N-acyl oxazolidinone.

Step 2: Diastereoselective Alkylation (Conceptual step for introducing a substituent; for 3-fluorobutanoic acid, the precursor would be different, e.g., acylation with propionyl chloride followed by fluorination)

Alternative approach starting from a simpler precursor:

  • Acylate the auxiliary with propionyl chloride as in Step 1.

  • Cool a solution of the resulting N-propionyloxazolidinone (1.0 eq) in anhydrous THF to -78 °C.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) and stir for 30 minutes to form the sodium enolate.

  • Add a solution of an electrophilic fluorinating agent (e.g., N-Fluorobenzenesulfonimide, NFSI) (1.2 eq) in THF.

  • Stir at -78 °C for 1 hour, then allow to warm to room temperature.

  • Quench, extract, and purify as described above to obtain the fluorinated product with a new stereocenter at the α-position to the carbonyl.

Step 3: Hydrolytic Cleavage of the Auxiliary [9]

  • Dissolve the purified N-acyl oxazolidinone (1.0 eq) in a 3:1 mixture of THF and water at 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (2.0 eq).

  • Stir the mixture vigorously at 0 °C for 2-4 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite.

  • Acidify the mixture to pH 2 and extract with ethyl acetate to isolate the (3S)-3-Fluorobutanoic acid. The water-soluble chiral auxiliary can be recovered from the aqueous layer.

Discussion
  • Causality and Trustworthiness: The stereochemical outcome is reliably controlled by the steric influence of the auxiliary's benzyl group, which directs the electrophile to the opposite face of the chelated Z-enolate. This makes the method highly predictable and reproducible.[8]

  • Advantages: This method offers excellent stereocontrol, often yielding products with >99% e.e. The protocol is well-established and versatile for synthesizing a wide range of chiral carboxylic acids. The auxiliary can often be recovered and reused.

  • Limitations: The method requires multiple steps and the use of stoichiometric amounts of the chiral auxiliary, which can be expensive. The use of cryogenic temperatures and strong bases like n-BuLi or LDA may present challenges for industrial scale-up.

Chiral Pool Synthesis Strategy

Chiral pool synthesis utilizes readily available and inexpensive enantiopure natural products, such as amino acids, hydroxy acids, or carbohydrates, as starting materials.[10][11] The inherent chirality of the starting material is transferred through a series of chemical transformations to the final target molecule, thus avoiding the need for a resolution step or a chiral auxiliary.

Principle of Chiral Pool Synthesis

The core principle is to select a starting material from the "chiral pool" that already contains one or more of the required stereocenters in the correct absolute configuration. The synthetic plan then focuses on functional group interconversions to build the target structure while preserving the initial stereochemistry. For (3S)-3-Fluorobutanoic acid, a suitable starting material would be a small, inexpensive molecule with an (S)-configured stereocenter that can be converted into the C3 position of the target. (S)-Malic acid is an excellent candidate.

Proposed Synthetic Route from (S)-Malic Acid

G start (S)-Malic Acid (Chiral Pool Source) step1 Protection & Selective Reduction (e.g., BH3-DMS) start->step1 1. Diesterification 2. Selective reduction of C4 ester step1_b step1_b start->step1_b Multiple Steps diol (S)-Butane-1,2,4-triol derivative step2 Selective Protection of Primary Alcohols protected_diol Protected Diol with Free Secondary -OH step3 Fluorination (DAST or Deoxo-Fluor®) (Inversion of Stereochemistry - SN2) fluorinated (R)-Fluorinated Intermediate step4 Deprotection & Oxidation final_acid (3S)-3-Fluorobutanoic Acid start_alt (S)-Aspartic Acid step1_alt 1. Diazotization (NaNO2, HBr) 2. Esterification bromo_ester Ethyl (S)-2-bromo-3-carboxypropanoate step2_alt Reduction of both carboxyl groups bromo_diol (S)-2-Bromobutane-1,4-diol step3_alt Fluoride Displacement (KF) fluoro_diol (R)-2-Fluorobutane-1,4-diol step4_alt Selective Oxidation & Reduction final_acid_alt Target Acid hydroxy_ester (S)-3-Hydroxy-butanedioic acid derivative step2_b 1. Tosylation of -OH 2. Reduction of remaining ester hydroxy_ester->step2_b tosyl_alcohol (S)-3-Tosyloxylbutan-1-ol step2_b->tosyl_alcohol step3_b Displacement with Fluoride (KF) tosyl_alcohol->step3_b fluoro_alcohol (S)-3-Fluorobutan-1-ol step3_b->fluoro_alcohol step4_b Oxidation (e.g., Jones Oxidation) fluoro_alcohol->step4_b step4_b->final_acid step1_b->hydroxy_ester

Caption: A plausible chiral pool synthesis route starting from (S)-Malic Acid.

Conceptual Protocol from (S)-Malic Acid
  • Diesterification: Convert (S)-Malic acid to its dimethyl or diethyl ester using standard methods (e.g., alcohol, acid catalyst).

  • Selective Reduction: Selectively reduce the C4 ester group (less sterically hindered) to a primary alcohol using a mild reducing agent like NaBH₄ in the presence of a Lewis acid, or by protecting the hydroxyl group and using a stronger reductant.

  • Hydroxyl Activation: Convert the secondary hydroxyl group at C3 into a good leaving group, such as a tosylate or mesylate, by reacting with TsCl or MsCl in the presence of a base like pyridine. This step proceeds with retention of configuration.

  • Nucleophilic Fluorination: Displace the leaving group with a fluoride source (e.g., potassium fluoride with a phase-transfer catalyst or tetrabutylammonium fluoride). This Sₙ2 reaction proceeds with inversion of configuration, converting the (S)-hydroxyl precursor into an (R)-fluoro center. Correction: To achieve the (S) product, the starting material would need to be (R)-Malic acid, or a double inversion sequence would be required.

    • Alternative (Retention): Use a fluorinating agent that proceeds with retention, such as diethylaminosulfur trifluoride (DAST), on the secondary alcohol.

  • Final Transformations: Reduce the remaining ester group to a methyl group and oxidize the primary alcohol to a carboxylic acid to yield the final product. A more elegant route would involve converting the primary alcohol to a methyl group directly.

Discussion
  • Causality and Trustworthiness: The stereochemical integrity of the final product is entirely dependent on the stereospecificity of the reactions used to transform the chiral starting material.[12] Each step must be carefully chosen to either retain or invert the stereocenter in a predictable manner.

  • Advantages: This strategy can be very cost-effective as it starts from inexpensive, naturally occurring materials. It directly generates the desired enantiomer without the need for resolution or stoichiometric chiral reagents.

  • Limitations: Synthetic routes can be lengthy and may require extensive use of protecting groups, potentially lowering the overall yield. The availability of a suitable chiral pool starting material with the correct configuration and functional group handles is not always guaranteed. The proposed route here is conceptual and would require significant laboratory optimization.

Comparative Analysis of Synthesis Methods

FeatureEnzymatic Kinetic ResolutionAsymmetric Synthesis (Chiral Auxiliary)Chiral Pool Synthesis
Stereoselectivity (e.e.) Typically >95%Typically >99%Dependent on starting material purity and reaction stereospecificity
Theoretical Yield 50% (without DKR)High (>80% often achievable)Varies, can be high but often lowered by multiple steps
Number of Steps Low (2-3 steps)Moderate to High (3-5 steps)High (often >5 steps)
Scalability ExcellentModerate (cryogenics can be a challenge)Moderate to Good
Key Reagents Racemic ester, LipaseChiral auxiliary, Strong bases (LDA), Cryogenic conditionsInexpensive natural product, Protecting groups, Fluorinating agents
Primary Advantage "Green," simple, scalableHighly predictable, excellent enantiopurityLow cost of starting material, direct access to one enantiomer
Primary Disadvantage 50% yield capStoichiometric chiral reagent, multi-stepLong synthetic route, potential for racemization

Conclusion

The synthesis of enantiomerically pure (3S)-3-Fluorobutanoic acid can be successfully achieved through several distinct and reliable strategies. For large-scale, cost-effective production where high enantiopurity is paramount, Enzymatic Kinetic Resolution stands out as a highly attractive, industrially proven method, despite its inherent 50% yield limitation. When the highest possible enantiomeric excess is required and material cost is less of a concern, Asymmetric Synthesis using a Chiral Auxiliary like the Evans oxazolidinone provides a predictable and robust route with excellent stereocontrol. Finally, Chiral Pool Synthesis offers an elegant and intellectually appealing path that leverages nature's own chirality, though it often requires longer and more complex synthetic sequences.

The choice of method ultimately depends on the specific requirements of the project, including scale, cost, required purity, and available resources. Future advancements will likely focus on the development of direct asymmetric catalytic methods to introduce the fluoro-methyl stereocenter in a single, highly efficient step, further streamlining access to this important chiral building block.

References

  • Title: Asymmetric Mannich reaction between (S)-N-(tert-butanesulfinyl)-3,3,3-trifluoroacetaldimine and malonic acid derivatives. Stereodivergent synthesis of (R)- and (S)-3-amino-4,4,4-trifluorobutanoic acids Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC Source: MDPI URL: [Link]

  • Title: Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid Source: MDPI URL: [Link]

  • Title: Chiral Pool Synthesis: Starting From Amino-Acids, Hydroxy-Acids, and Sugars Source: ResearchGate URL: [Link]

  • Title: Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif Source: Wiley Online Library URL: [Link]

  • Title: Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid Source: National Center for Biotechnology Information URL: [Link]

  • Title: Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid Source: MDPI URL: [Link]

  • Title: Asymmetric synthesis of anti-(2S,3S)- and syn-(2R,3S)-diaminobutanoic acid Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Synthesis of enantiomerically pure (2S,3S)-5,5,5-trifluoroisoleucine and (2R,3S)-5,5,5-trifluoro-allo-isoleucine Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Chapter 45 — Asymmetric synthesis - Pure enantiomers from Nature: the chiral pool and chiral induction Source: University of Illinois Urbana-Champaign URL: [Link]

  • Title: Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids Source: CORA (Cork Open Research Archive) URL: [Link]

  • Title: Resolution of (±)-3 with different lipases Source: ResearchGate URL: [Link]

  • Title: Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid Source: ResearchGate URL: [Link]

  • Title: Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids Source: Almac Group URL: [Link]

  • Title: Evaluation of a new protocol for enzymatic dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: 2.10 Chiral Pool Synthesis: Chiral Pool Synthesis from Hydroxy Acids: Lactic Acid, Tartaric Acid, Malic Acid, and 2-Methyl-3-hydroxypropionic Acid Source: ResearchGate URL: [Link]

  • Title: Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate Source: PubMed URL: [Link]

  • Title: WO2007096314A2 - Enzymatic resolution of racemic 3-aryl-4-aminobutyric acid Source: Google Patents URL
  • Title: Preparation of Enantioenriched Homoallylic Primary Amines Source: Organic Syntheses URL: [Link]

Sources

Exploratory

Spectroscopic Characterization of (3S)-3-Fluorobutanoic Acid: A Technical Guide

Introduction (3S)-3-Fluorobutanoic acid is a chiral carboxylic acid of interest in medicinal chemistry and materials science due to the unique properties conferred by the stereospecific introduction of a fluorine atom. T...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(3S)-3-Fluorobutanoic acid is a chiral carboxylic acid of interest in medicinal chemistry and materials science due to the unique properties conferred by the stereospecific introduction of a fluorine atom. The presence of fluorine can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity, making it a valuable substituent in drug design. A thorough understanding of its structural and electronic properties is paramount for its application, and this is primarily achieved through a multi-technique spectroscopic approach.

The molecular structure of (3S)-3-Fluorobutanoic acid is presented below, with atoms numbered for clarity in the subsequent spectroscopic discussions.

Caption: Molecular structure of (3S)-3-Fluorobutanoic acid with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For (3S)-3-Fluorobutanoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's carbon-hydrogen framework and the environment of the fluorine atom.

Predicted ¹H NMR Data

The ¹H NMR spectrum will show distinct signals for each non-equivalent proton. The chemical shifts are influenced by the electronegativity of nearby atoms (O and F) and the spin-spin coupling between adjacent protons and the fluorine atom.

Proton(s)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H on C4 (CH₃)~1.4 - 1.6Doublet of doublets (dd)³J(H-H) ≈ 7 Hz, ³J(H-F) ≈ 25 Hz
H on C2 (CH₂)~2.6 - 2.8Doublet of multiplets (dm)²J(H-H) ≈ 16 Hz, ³J(H-H) ≈ 6-8 Hz, ³J(H-F) ≈ 20-30 Hz
H on C3 (CH)~4.8 - 5.2Doublet of multiplet (dm)²J(H-F) ≈ 45-50 Hz, ³J(H-H) ≈ 6-8 Hz
H on O2 (COOH)~10 - 13Broad singlet (br s)None

Causality Behind Experimental Choices:

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. However, for carboxylic acids, the acidic proton signal can sometimes be very broad or exchange with residual water.[1] Deuterated dimethyl sulfoxide (DMSO-d₆) can be a better choice to observe the carboxylic acid proton more clearly.

  • Proton Exchange: The carboxylic acid proton is exchangeable. Adding a drop of D₂O to the NMR tube will cause the -COOH signal to disappear, confirming its identity.[2]

Predicted ¹³C NMR Data

The ¹³C NMR spectrum, typically acquired with proton decoupling, will show four distinct signals corresponding to the four carbon atoms in the molecule. The chemical shifts are highly dependent on the electronegativity of attached atoms and hybridization.

CarbonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (Coupling to F)Predicted Coupling Constant (J, Hz)
C4~18 - 22Doublet²J(C-F) ≈ 20-25 Hz
C2~40 - 45Doublet²J(C-F) ≈ 20-25 Hz
C3~85 - 90Doublet¹J(C-F) ≈ 170-180 Hz
C1~175 - 180Singlet (or small doublet)⁴J(C-F) ≈ 0-2 Hz

Expertise & Experience Insights:

  • The one-bond carbon-fluorine coupling (¹J(C-F)) is typically very large (170-180 Hz), which is a characteristic feature for identifying the carbon directly attached to fluorine.[3]

  • Two-bond carbon-fluorine couplings (²J(C-F)) are also significant and observable for C2 and C4.[3] This provides further confirmation of the fluorine's position.

Predicted ¹⁹F NMR Data

¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it an excellent tool for analyzing fluorinated compounds.[4] For (3S)-3-Fluorobutanoic acid, a single resonance is expected.

FluorinePredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
F on C3~ -180 to -200 (vs. CFCl₃)Multiplet²J(F-H) ≈ 45-50 Hz, ³J(F-H) ≈ 20-30 Hz

Authoritative Grounding:

  • The chemical shift of fluorine is highly dependent on its electronic environment.[2][5] For a secondary alkyl fluoride, a chemical shift in the range of -180 to -200 ppm relative to CFCl₃ is expected.[6]

  • The multiplicity will be complex due to coupling to the geminal proton on C3 and the vicinal protons on C2 and C4. A proton-decoupled ¹⁹F NMR spectrum would show a singlet, confirming the presence of a single fluorine environment.

NMR Experimental Protocol

Objective: To acquire high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra of (3S)-3-Fluorobutanoic acid.

Materials:

  • (3S)-3-Fluorobutanoic acid (5-10 mg)

  • Deuterated solvent (CDCl₃ or DMSO-d₆, ~0.6 mL)

  • NMR tube (5 mm)

  • Pipettes

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of (3S)-3-Fluorobutanoic acid and dissolve it in approximately 0.6 mL of the chosen deuterated solvent directly in a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Integrate the signals and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, as ¹³C has a low natural abundance.

  • ¹⁹F NMR Acquisition:

    • Switch the probe to the ¹⁹F channel.

    • Acquire a one-dimensional ¹⁹F NMR spectrum. An external reference standard like CFCl₃ is typically used.

  • Data Processing: Process the raw data (FID) using appropriate software by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For (3S)-3-Fluorobutanoic acid, the key functional groups are the carboxylic acid and the carbon-fluorine bond.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeIntensityNotes
2500-3300O-H stretch (carboxylic acid)Broad, StrongThis very broad peak is characteristic of the hydrogen-bonded dimer of a carboxylic acid and often overlaps with C-H stretches.[7][8]
2850-3000C-H stretch (alkyl)Medium
~1710C=O stretch (carboxylic acid)Strong, SharpThe position indicates a saturated, dimerized carboxylic acid.[7][9]
1210-1320C-O stretchStrongCoupled with O-H in-plane bending.
~1050-1150C-F stretchStrongThe exact position can vary, but a strong absorption in this region is a key indicator of a C-F bond.
~920O-H bend (out-of-plane)Broad, MediumAnother characteristic band for a carboxylic acid dimer.[7]
IR Spectroscopy Experimental Protocol

Objective: To obtain the FT-IR spectrum of (3S)-3-Fluorobutanoic acid.

Methodology (Attenuated Total Reflectance - ATR): ATR is a modern, convenient method for liquid samples that requires minimal sample preparation.[10]

Materials:

  • FT-IR spectrometer with an ATR accessory (e.g., diamond crystal).

  • (3S)-3-Fluorobutanoic acid (1-2 drops).

  • Solvent for cleaning (e.g., isopropanol).

  • Lint-free wipes.

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean. Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a single drop of (3S)-3-Fluorobutanoic acid onto the center of the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a solvent like isopropanol and a soft, lint-free wipe.

Caption: General workflow for the spectroscopic analysis of (3S)-3-Fluorobutanoic acid.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and deducing the structure.

Predicted Mass Spectrometry Data

Molecular Weight: 106.10 g/mol [11] Exact Mass: 106.04300762 Da[11]

Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like carboxylic acids. It will likely produce the deprotonated molecule [M-H]⁻ in negative ion mode. Electron ionization (EI) would be a harsher technique, leading to more fragmentation.

Expected Ions (ESI Negative Mode):

  • [M-H]⁻: m/z 105.035

  • [M+Cl]⁻: m/z 141.01 (if chlorinated solvent is used)

Expected Fragmentation (EI or CID): The fragmentation of carboxylic acids often begins with the loss of the carboxyl group or related fragments.

  • [M]⁺•: m/z 106 (Molecular ion, likely low intensity).

  • [M-OH]⁺: m/z 89 (Loss of hydroxyl radical).

  • [M-COOH]⁺: m/z 61 (Loss of carboxyl group). This fragment, CH₃-CHF-CH₂⁺, would be a significant indicator of the structure.

  • [COOH]⁺: m/z 45 (Carboxyl fragment).

Trustworthiness through Self-Validation:

  • High-resolution mass spectrometry (HRMS) can provide the exact mass of the parent ion and its fragments. Comparing the measured exact mass to the calculated theoretical mass (106.04300762 for C₄H₇FO₂) can confirm the elemental composition with high confidence.[1]

Mass Spectrometry Experimental Protocol

Objective: To determine the molecular weight and fragmentation pattern of (3S)-3-Fluorobutanoic acid.

Methodology (LC-MS with ESI):

Materials:

  • (3S)-3-Fluorobutanoic acid.

  • LC-MS grade solvent (e.g., acetonitrile/water mixture).

  • Formic acid (for promoting ionization in positive mode) or ammonium acetate (for negative mode).

  • Vials for autosampler.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in the mobile phase.

  • LC-MS System Setup:

    • Equip the mass spectrometer with an ESI source.

    • Set the instrument to operate in both positive and negative ion modes in separate runs to capture all possible ions.

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature).

  • Data Acquisition:

    • Inject the sample into the LC-MS system. A direct infusion approach can also be used if chromatographic separation is not needed.

    • Acquire a full scan mass spectrum to identify the parent ion(s).

    • Perform a tandem MS (MS/MS) experiment by isolating the parent ion (e.g., m/z 105 in negative mode) and fragmenting it to observe the daughter ions.

  • Data Analysis: Analyze the resulting spectra to identify the molecular ion and characteristic fragment ions. Use the exact mass measurements from a high-resolution instrument (like a TOF or Orbitrap) to confirm the elemental composition.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation and characterization of (3S)-3-Fluorobutanoic acid. By combining the detailed information from ¹H, ¹³C, and ¹⁹F NMR, the functional group identification from IR spectroscopy, and the molecular weight and fragmentation data from mass spectrometry, researchers can be highly confident in the identity and purity of this valuable chiral building block. The provided protocols represent standard, field-proven methodologies that ensure the generation of high-quality, reliable data essential for applications in drug discovery and chemical research.

References

  • Rontu, N., & Vaida, V. (2008). Vibrational spectroscopy of perfluorocarboxylic acids from the infrared to the visible regions. The Journal of Physical Chemistry B, 112(2), 276–282. Available at: [Link]

  • Yu, C., & Stevenson, G. (2023). Application of in-source fragmentation to the identification of perfluoropentanoic acid and perfluorobutanoic acid in environmental matrices and human serum by isotope dilution liquid chromatography coupled with tandem mass spectrometry. Chemosphere, 340, 139756. Available at: [Link]

  • PubChem. (n.d.). (3S)-3-fluorobutanoicacid. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved February 24, 2026, from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved February 24, 2026, from [Link]

  • NIU Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved February 24, 2026, from [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved February 24, 2026, from [Link]

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved February 24, 2026, from [Link]

  • Wikipedia. (2023, December 29). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved February 24, 2026, from [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 19F NMR Chemical Shifts. Retrieved February 24, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Carbon-13 NMR spectrum of butanoic acid. Retrieved February 24, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Retrieved February 24, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of butanoic acid. Retrieved February 24, 2026, from [Link]

  • NMRDB.org. (n.d.). Predict all NMR spectra. Retrieved February 24, 2026, from [Link]

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Foundational

Physical properties of (3S)-3-Fluorobutanoic acid (melting point, boiling point, solubility)

An In-depth Technical Guide to the Physical Properties of (3S)-3-Fluorobutanoic Acid Abstract: (3S)-3-Fluorobutanoic acid is a chiral fluorinated carboxylic acid of interest in synthetic and medicinal chemistry. A compre...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of (3S)-3-Fluorobutanoic Acid

Abstract: (3S)-3-Fluorobutanoic acid is a chiral fluorinated carboxylic acid of interest in synthetic and medicinal chemistry. A comprehensive understanding of its physical properties—melting point, boiling point, and solubility—is fundamental for its application in research and drug development, informing decisions on purification, formulation, and reaction conditions. This guide provides a detailed analysis of these properties. Due to a scarcity of published experimental data for this specific enantiomer, this document combines computationally predicted values with a robust theoretical framework and detailed, field-proven experimental protocols for their empirical determination. This approach provides researchers with both a reliable starting point and the methodology to generate validated data in their own laboratories.

Introduction and Physicochemical Profile

(3S)-3-Fluorobutanoic acid (C₄H₇FO₂) is a derivative of butanoic acid featuring a fluorine atom at the chiral C3 position. The introduction of fluorine, the most electronegative element, into an organic molecule can profoundly alter its physical, chemical, and biological properties. It can modulate acidity (pKa), lipophilicity, metabolic stability, and conformational preferences, making fluorinated compounds highly valuable in agrochemical and pharmaceutical development.

Predicted Physicochemical Data Summary

The following properties have been computationally predicted using established algorithms. These values provide a baseline for understanding the molecule's characteristics.

PropertyPredicted ValueSource / Method
Molecular Weight106.10 g/mol PubChem[1]
XLogP3-AA0.5PubChem (release 2019.06.18)[1]
Hydrogen Bond Donors1Cactvs 3.4.6.11[1]
Hydrogen Bond Acceptors2Cactvs 3.4.6.11[1]
Rotatable Bond Count2Cactvs 3.4.6.11[1]
Polar Surface Area37.3 ŲCactvs 3.4.6.11[1]

Melting Point

The melting point is a critical indicator of a compound's purity and the strength of its crystalline lattice forces. For carboxylic acids, these forces are dominated by intermolecular hydrogen bonding.

Expertise & Experience: Causality Behind Melting Point Trends

Carboxylic acids typically exhibit higher melting points than other organic molecules of similar molecular weight. This is due to their ability to form stable, hydrogen-bonded dimers, which effectively doubles the molecular size and significantly increases the energy required to break the crystal lattice.[2][3] The structure of (3S)-3-Fluorobutanoic acid is relatively simple, but factors like the fluorine atom's influence on crystal packing and the chirality of the molecule can affect the melting point. Unbranched carboxylic acids with an even number of carbons tend to have higher melting points than their odd-numbered counterparts due to more efficient packing in the crystal lattice.[3] While butanoic acid itself has a low melting point (-5.5 °C), the introduction of a highly polar C-F bond could influence the lattice energy.[3]

Experimental Protocol: Melting Point Determination (Mel-Temp Method)

This protocol describes a self-validating method for obtaining an accurate melting point range, a key indicator of purity. A pure compound will melt over a narrow range (0.5-1.5 °C), whereas impurities will cause a depression and broadening of the melting range.[4]

Methodology:

  • Sample Preparation: Place a small amount of finely powdered, dry (3S)-3-Fluorobutanoic acid onto a clean, dry watch glass. Gently tap the open end of a capillary tube into the powder to collect a small amount of sample.

  • Packing the Sample: Tap the sealed end of the capillary tube on a hard surface to pack the sample down to a height of 1-2 mm.[5] Proper packing ensures uniform heat transfer.

  • Apparatus Setup: Place the packed capillary tube into the heating block of a Mel-Temp apparatus or similar device. Ensure the thermometer is correctly calibrated or use a digital apparatus.[6]

  • Rapid Preliminary Measurement: Heat the block rapidly (5-10 °C per minute) to determine an approximate melting range. This saves time in subsequent, more precise measurements.[6]

  • Accurate Measurement: Allow the apparatus to cool to at least 15 °C below the approximate melting point. Prepare a new capillary tube with a fresh sample.

  • Data Acquisition: Heat the block slowly, at a rate of 1-2 °C per minute, once the temperature is within 10-15 °C of the approximate melting point.

  • Record the Range: Record two temperatures:

    • T₁: The temperature at which the first drop of liquid appears.

    • T₂: The temperature at which the last solid crystal melts.

    • The melting point is reported as the range T₁ - T₂.

  • Validation: Repeat the accurate measurement at least once with a fresh sample to ensure reproducibility. Consistent results validate the obtained range.

Workflow for Melting Point Determination

MeltingPointWorkflow A Prepare Dry Sample B Pack Capillary Tube (1-2 mm) A->B C Place in Mel-Temp Apparatus B->C D Rapid Heating (5-10°C/min) for Approximate Range C->D E Cool Apparatus D->E F Prepare New Sample E->F G Slow Heating (1-2°C/min) Near Melting Point F->G H Record T1 (First Liquid) Record T2 (All Liquid) G->H I Report Range: T1 - T2 H->I

Caption: Workflow for accurate melting point determination.

Boiling Point

The boiling point reflects the energy required to overcome intermolecular forces in the liquid state. For carboxylic acids, this is exceptionally high due to the persistence of hydrogen-bonded dimers even in the liquid phase.[7][8]

Expertise & Experience: Causality Behind Boiling Point Trends

The boiling point of straight-chain carboxylic acids increases with molecular weight. The key feature is the strong hydrogen bonding between the hydroxyl group of one molecule and the carbonyl oxygen of another, forming a stable dimer.[2] This dimerization means that more energy is required to vaporize the molecules compared to an alcohol of similar weight, which can only form a single hydrogen bond between molecules. For example, butanoic acid boils at 164 °C, significantly higher than its corresponding alcohol, 1-butanol (117 °C).[3][9] The presence of the electronegative fluorine in (3S)-3-Fluorobutanoic acid will increase the molecule's overall polarity, which may lead to a slightly higher boiling point compared to non-fluorinated butanoic acid, though branching can sometimes lower the boiling point.[10]

Experimental Protocol: Micro Boiling Point Determination

This method is ideal for research settings where only small quantities of the compound may be available.

Methodology:

  • Apparatus Setup: Attach a small test tube (e.g., 75x10 mm) to a thermometer with a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

  • Sample Addition: Add a few drops (approx. 0.5 mL) of (3S)-3-Fluorobutanoic acid to the test tube.

  • Capillary Insertion: Take a melting point capillary tube and seal one end in a flame. Place the capillary tube into the test tube with the open end down.

  • Heating: Suspend the assembly in a heating bath (e.g., a Thiele tube with mineral oil). Heat the bath gently.

  • Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube. This is the air initially trapped inside.

  • Equilibrium Point: Continue heating until a steady and rapid stream of bubbles emerges. Then, remove the heat source and allow the bath to cool slowly.

  • Data Acquisition: The liquid will begin to enter the capillary tube once the vapor pressure inside the capillary equals the atmospheric pressure. The temperature at which the liquid just begins to enter the capillary is the boiling point.

  • Validation: The process is self-validating. As the liquid is drawn into the capillary, it confirms that the vapor pressure of the substance is equal to the external pressure. For high accuracy, the determination should be repeated.

Workflow for Micro Boiling Point Determination

BoilingPointWorkflow A Add ~0.5 mL Sample to Small Test Tube B Insert Inverted, Sealed Capillary Tube A->B C Attach to Thermometer and Place in Heating Bath B->C D Heat Gently C->D E Observe Rapid Bubbles from Capillary D->E F Remove Heat Source E->F G Record Temperature When Liquid Enters Capillary F->G H Report Boiling Point G->H

Caption: Workflow for micro boiling point determination.

Solubility

Solubility provides critical insights into the functional groups present in a molecule and is a cornerstone for designing extraction, purification, and formulation strategies.

Expertise & Experience: Causality Behind Solubility Behavior

The solubility of (3S)-3-Fluorobutanoic acid is governed by its bifunctional nature. The molecule consists of:

  • A polar, hydrophilic carboxylic acid group (-COOH) that can donate and accept hydrogen bonds, promoting solubility in polar solvents like water.[8]

  • A four-carbon chain that is short enough to not impart significant nonpolar character. Generally, carboxylic acids with fewer than five carbons are considered water-soluble.[11]

Therefore, (3S)-3-Fluorobutanoic acid is expected to be soluble in water and other polar organic solvents (e.g., ethanol, methanol). Its predicted XLogP3 of 0.5 suggests a compound that is not overly lipophilic.[1]

Crucially, as a carboxylic acid, its solubility is pH-dependent. In aqueous basic solutions, such as 5% sodium hydroxide (NaOH) or 5% sodium bicarbonate (NaHCO₃), it will be deprotonated to form the highly polar and water-soluble sodium 3-fluorobutanoate salt. This reaction is a definitive test for a strong organic acid.[11][12] It is expected to be insoluble in 5% hydrochloric acid (HCl).

Experimental Protocol: Qualitative Solubility Classification

This systematic protocol validates the compound's identity as a strong organic acid by testing its solubility in a sequence of solvents.[11][12]

Methodology:

  • Solvent Portions: Prepare five test tubes, each containing ~1 mL of a different solvent:

    • Tube 1: Deionized Water

    • Tube 2: 5% NaOH (aq)

    • Tube 3: 5% NaHCO₃ (aq)

    • Tube 4: 5% HCl (aq)

    • Tube 5: Diethyl Ether

  • Sample Addition: To each tube, add ~20-30 mg of (3S)-3-Fluorobutanoic acid.

  • Observation: Vigorously shake each tube for 10-20 seconds. Observe whether the compound dissolves completely (soluble), partially, or not at all (insoluble).

  • Data Interpretation:

    • Water: Expected to be soluble. If so, its acid/base properties can be checked with litmus paper.[11]

    • 5% NaOH: Expected to be soluble (acid-base reaction).

    • 5% NaHCO₃: Expected to be soluble (confirms it is a strong acid, as weaker acids like phenols do not dissolve in bicarbonate).

    • 5% HCl: Expected to be insoluble.

    • Diethyl Ether: Expected to be soluble (organic nature).

  • Validation: The solubility profile (soluble in water, ether, and aqueous base, but not aqueous acid) is a self-validating result that confirms the presence of a carboxylic acid functional group.

Workflow for Solubility Classification

SolubilityWorkflow cluster_0 Initial Test cluster_1 Acid/Base Reactivity A Test in Water B Soluble A->B Yes C Insoluble A->C No D Test in 5% NaOH C->D E Soluble (Acidic Compound) D->E Yes F Test in 5% HCl D->F No G Insoluble F->G

Caption: Logical workflow for solubility-based classification.

Conclusion

While specific experimental data for (3S)-3-Fluorobutanoic acid remains to be published, a strong predictive framework can be established based on its structure and the known behavior of fluorinated carboxylic acids. It is anticipated to be a water-soluble solid or liquid with a relatively high boiling point for its molecular weight, a characteristic feature of carboxylic acids. Its acidic nature dictates its high solubility in aqueous bases. The experimental protocols detailed in this guide provide a robust, validated, and efficient pathway for researchers to determine these critical physical properties, ensuring data integrity for applications in synthesis, purification, and formulation development.

References

  • Experiment 2 Determination of Solubility Class. (n.d.). Google Cloud.
  • Experiment 1 Determination of Solubility Class. (n.d.). Google Cloud.
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Google Cloud.
  • Experiment 1. Solubility of Organic Compounds . (n.d.). Scribd. Retrieved February 24, 2026, from [Link]

  • (3S)-3-fluorobutanoicacid | C4H7FO2 | CID 84647629 . (n.d.). PubChem. Retrieved February 24, 2026, from [Link]

  • Exp. #3: Preparation, Characterization and Potentiometric Titration of an Unknown Aromatic Carboxylic Acid . (n.d.). MIT OpenCourseWare. Retrieved February 24, 2026, from [Link]

  • Solubility of Organic Compounds . (2023, August 31). University of Calgary. Retrieved February 24, 2026, from [Link]

  • Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells . (n.d.). Doc Brown's Chemistry. Retrieved February 24, 2026, from [Link]

  • Experiment (1) Determination of Melting Points. (2021, September 19). Google Cloud.
  • Carboxylic acid - Properties, Structure, Reactions . (2026, January 22). Britannica. Retrieved February 24, 2026, from [Link]

  • Carboxylic Acid Reactivity . (n.d.). Michigan State University Department of Chemistry. Retrieved February 24, 2026, from [Link]

  • Melting point determination . (n.d.). University of Calgary. Retrieved February 24, 2026, from [Link]

  • Boiling Points of Carboxylic Acids . (n.d.). Atlas: School AI Assistant. Retrieved February 24, 2026, from [Link]

  • 15.4 Physical Properties of Carboxylic Acids . (n.d.). Lumen Learning. Retrieved February 24, 2026, from [Link]

  • Determination of the melting point . (n.d.). University of Al-Qadisiyah. Retrieved February 24, 2026, from [Link]

Sources

Exploratory

Commercial Availability & Technical Guide: (3S)-3-Fluorobutanoic Acid

[1][2] Executive Summary (3S)-3-Fluorobutanoic acid (CAS: 109856-55-5 ) is a high-value chiral fluorinated building block used primarily in the synthesis of metabolic-resistant bioisosteres and advanced pharmaceutical in...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

(3S)-3-Fluorobutanoic acid (CAS: 109856-55-5 ) is a high-value chiral fluorinated building block used primarily in the synthesis of metabolic-resistant bioisosteres and advanced pharmaceutical intermediates.[1] Unlike its racemic counterpart (CAS: 2105-80-8), the (3S)-enantiomer is not a commodity chemical; it is a Tier 2 specialty reagent typically available through "Make-to-Order" or "Catalog Inquiry" models rather than off-the-shelf bulk stock.[1]

Its commercial accessibility is uniquely tied to the abundance of its chiral precursor, (R)-3-hydroxybutanoic acid (derived from polyhydroxybutyrate, PHB).[1] The synthesis involves a deoxyfluorination reaction that proceeds with stereochemical inversion, making the (3S)-fluoro isomer surprisingly more accessible than the (3R)-fluoro isomer via this route.[1]

Technical Profile & Identity

PropertySpecification
Chemical Name (3S)-3-Fluorobutanoic acid
CAS Number 109856-55-5
Synonyms (S)-3-Fluorobutyric acid; (S)-3-FBA
Molecular Formula C₄H₇FO₂
Molecular Weight 106.10 g/mol
Chirality (S)-enantiomer (Cahn-Ingold-Prelog)
Physical State Colorless to pale yellow liquid
Boiling Point ~84-86 °C at 15 mmHg (Predicted)
Safety Classification Corrosive (H314) ; Causes severe skin burns and eye damage.[1][2]

Critical Note on CAS Numbers: Researchers must distinguish between the racemate (CAS: 2105-80-8) and the (3S)-enantiomer (CAS: 109856-55-5) .[1] Ordering the wrong CAS will result in a 50% yield loss during chiral resolution or failure in stereospecific synthesis steps.

Commercial Supply Chain Landscape

The supply chain for (3S)-3-Fluorobutanoic acid is segmented by scale and supplier capability.[1] It is rarely found in the "Overnight Delivery" category of generalist vendors (e.g., standard Sigma-Aldrich catalog) and is instead sourced from specialized fluorine chemistry houses.[1]

Supplier Categorization
TierSupplier TypeTypical AvailabilityKey Vendors
Tier 1 Global Aggregators Inquire / Lead Time Merck (MilliporeSigma), Fisher Scientific (sourcing from partners)
Tier 2 Fluoro-Specialists Stock / Short Lead Fluorochem (UK), SynQuest Labs (USA), Apollo Scientific (UK), Matrix Scientific (USA)
Tier 3 Synthesis Houses Make-on-Demand Enamine (Ukraine/EU), WuXi AppTec (China), Combi-Blocks (USA)
Procurement Strategy
  • Discovery Phase (mg to g scale): Target Enamine or Fluorochem . These vendors often hold small libraries of chiral building blocks or can synthesize them rapidly (2-3 weeks) using established protocols.[1]

  • Development Phase (kg scale): Contact SynQuest Labs or WuXi AppTec . At this scale, the synthesis will likely be performed de novo. Expect a lead time of 6-8 weeks.[1]

Supply Chain Decision Logic

The following diagram illustrates the decision process for sourcing this compound based on required purity and scale.

SupplyChain Start Requirement: (3S)-3-Fluorobutanoic Acid CheckCAS Verify CAS: 109856-55-5 (Not Racemate 2105-80-8) Start->CheckCAS ScaleCheck Scale Required? CheckCAS->ScaleCheck SmallScale < 10 grams (Discovery) ScaleCheck->SmallScale LargeScale > 100 grams (Process Dev) ScaleCheck->LargeScale Tier2 Tier 2: Fluoro-Specialists (Fluorochem, Apollo, SynQuest) SmallScale->Tier2 Tier3 Tier 3: CRO/CMO (WuXi, Enamine Custom) LargeScale->Tier3 StockCheck Check Stock Availability Tier2->StockCheck Custom Custom Synthesis (Lead: 4-8 Weeks) Tier3->Custom Order Direct Order (Lead: 1-2 Weeks) StockCheck->Order In Stock StockCheck->Custom Out of Stock

Figure 1: Sourcing decision tree for (3S)-3-Fluorobutanoic acid, distinguishing between catalog procurement and custom synthesis pathways.

Manufacturing & Synthesis Availability[2][4][5][6]

Understanding the synthesis is crucial for assessing supply reliability. The commercial availability of (3S)-3-Fluorobutanoic acid is directly linked to the availability of (R)-3-Hydroxybutanoic acid .[1]

The "Inversion" Advantage

The most scalable industrial route utilizes Deoxyfluorination (using reagents like DAST, Deoxo-Fluor, or XtalFluor).[1] This reaction proceeds via an


 mechanism, causing an inversion of configuration  at the chiral center.
  • Starting Material: (R)-3-Hydroxybutanoic acid (or its ester).[1]

    • Source: This is the natural monomer of Polyhydroxybutyrate (PHB), produced by bacterial fermentation. It is abundant and inexpensive.

  • Reaction: Nucleophilic fluorination of the hydroxyl group.

  • Product: (3S)-3-Fluorobutanoic acid.[1][2]

Because the natural precursor is (R)-configured, the (S)-fluoro derivative is actually more accessible and often cheaper to produce than the (R)-fluoro derivative (which would require the unnatural (S)-hydroxy precursor).[1]

Synthesis Workflow Diagram

Synthesis Precursor Precursor: (R)-3-Hydroxybutanoic Acid (Natural PHB Origin) Process Deoxyfluorination Reaction (SN2 Mechanism) Precursor->Process Reagent Fluorinating Agent (DAST / Deoxo-Fluor) Reagent->Process Inversion Stereochemical Inversion (R) -> (S) Process->Inversion Product Target: (3S)-3-Fluorobutanoic Acid (CAS 109856-55-5) Inversion->Product

Figure 2: The primary industrial synthesis route.[1] Note that the natural (R)-precursor yields the target (S)-product via stereochemical inversion.[1]

Quality Control & Handling

When sourcing this compound, the Certificate of Analysis (CoA) must be validated against specific parameters to ensure it meets drug development standards.

Key Quality Specifications
  • Chiral Purity (ee%): Must be ≥ 97% ee .

    • Method: Chiral GC or Chiral HPLC (e.g., using Chiralcel OD-H or AD-H columns).[1]

    • Risk: Contamination with the (R)-enantiomer will reduce metabolic stability in downstream applications.[1]

  • Chemical Purity: ≥ 95% (by ¹H-NMR and ¹⁹F-NMR).

    • Impurity Watch: Look for residual elimination products (Crotonic acid derivatives) which are common byproducts of elimination side-reactions during fluorination.[1]

  • Water Content: Anhydrous (< 0.5%).

    • Reason: Free fluoride ions can generate HF in the presence of water, etching glassware and posing safety risks.

Safety Protocols (H314)
  • Hazard: Causes severe skin burns and eye damage.

  • PPE: Neoprene gloves, face shield, and chemical apron.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Fluorinated carboxylic acids can be hygroscopic and corrosive to standard metal spatulas; use Teflon-coated tools.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 84647629, (3S)-3-fluorobutanoic acid. Retrieved from [Link][1]

  • Seebach, D., et al. (1990). Preparation of (R)-3-Hydroxybutanoic Acid from PHB.[1] Organic Syntheses, Coll. Vol. 9, p.483. (Foundational reference for precursor availability). Retrieved from [Link][1]

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Protocols & Analytical Methods

Method

Application Note: Strategic Incorporation of (3S)-3-Fluorobutanoic Acid in Solid-Phase Peptide Synthesis

This Application Note is designed for senior scientists and process chemists. It deviates from standard templates to prioritize the specific chemical behavior of beta-fluoro carbonyls, specifically the risk of E1cB elimi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for senior scientists and process chemists. It deviates from standard templates to prioritize the specific chemical behavior of beta-fluoro carbonyls, specifically the risk of E1cB elimination.

Executive Summary & Chemical Rationale

(3S)-3-Fluorobutanoic acid is a critical fluorinated building block used to modulate lipophilicity and metabolic stability in peptide therapeutics.[1] Structurally, it acts as a bioisostere for leucine or isoleucine side chains but introduces the "Fluorine Effect"—lowering the pKa of adjacent protons and altering membrane permeability.

The Critical Challenge: Unlike standard amino acids, (3S)-3-Fluorobutanoic acid possesses a fluorine atom at the


-position relative to the carbonyl. This structural motif creates a high susceptibility to base-induced 

-elimination (dehydrofluorination)
via an E1cB mechanism.[1]

Standard SPPS protocols utilizing basic activators (e.g., HATU/DIPEA) or prolonged exposure to piperidine will trigger the elimination of HF, resulting in the formation of a crotonic acid derivative (but-2-enoic acid) and loss of the fluorine atom.

This protocol utilizes a base-free DIC/Oxyma activation strategy to preserve the C-F bond and the (3S) stereocenter.

Mechanistic Insight: The "Beta-Elimination Trap"

Understanding the failure mode is prerequisite to success.[1] The high electronegativity of fluorine renders the


-protons (at C2) significantly more acidic.[2] In the presence of tertiary amines (DIPEA, NMM) or secondary amines (Piperidine), the following cascade occurs:
  • Deprotonation: Base removes an

    
    -proton, forming an enolate intermediate.[1]
    
  • Elimination: The enolate collapses, expelling the fluoride ion (

    
    -leaving group).[1]
    
  • Result: Formation of an

    
    -unsaturated system (trans-crotonyl moiety), destroying the chiral center and the fluorinated motif.
    
Visualization: The Elimination Pathway

The following diagram illustrates the pathway to avoid.

EliminationMechanism cluster_prevention Prevention Strategy Start (3S)-3-Fluorobutanoic Acid (Intact) Enolate Enolate Intermediate (High Energy) Start->Enolate  α-Deprotonation   Base Base (DIPEA/Piperidine) Base->Enolate Transition Transition State (F- Expulsion) Enolate->Transition  E1cB Mechanism   Product Crotonic Acid Derivative (Fluorine Lost) Transition->Product  -HF Elimination   Safe Use Neutral Activation (DIC / Oxyma)

Caption: The E1cB elimination pathway triggered by base, leading to des-fluoro impurities.[1] The protocol below bypasses this pathway.

Experimental Protocol

Reagents & Materials
ComponentGrade/SpecificationFunction
(3S)-3-Fluorobutanoic Acid >97% eeFluorinated Building Block
DIC (Diisopropylcarbodiimide)Peptide GradeActivator (Neutral pH)
Oxyma Pure High PurityRacemization Suppressor / Additive
DMF (Dimethylformamide)Anhydrous, Amine-freeSolvent
DCM (Dichloromethane)HPLC GradeResin Swelling/Washing
Resin Rink Amide or WangSolid Support

Critical Exclusion: Do NOT use HATU, HBTU, or PyBOP.[1] These reagents require DIPEA (base) to function, which will cause elimination.[1]

Step-by-Step Coupling Procedure

This procedure assumes the peptide chain has been elongated to the desired length and the N-terminal Fmoc group has been removed.

Step 1: Resin Preparation

  • Wash the resin (

    
     mmol scale) 
    
    
    
    with DMF.[1]
  • Wash

    
     with DCM to ensure optimal swelling.[1]
    
  • Perform a final wash with anhydrous DMF.[1]

Step 2: Cocktail Preparation (In-Situ Activation) Note: Pre-activation is discouraged to minimize handling time of the active ester.

  • Calculate 3.0 equivalents (relative to resin loading) of (3S)-3-Fluorobutanoic acid.

  • Calculate 3.0 equivalents of Oxyma Pure.

  • Dissolve both in the minimum amount of anhydrous DMF required to cover the resin (approx. 1-2 mL for 100 mg resin).

  • Immediately before adding to the resin, add 3.0 equivalents of DIC.[1]

    • Why? DIC forms the O-acylisourea in situ. Oxyma intercepts this to form the stable, non-racemizing Oxyma ester.[1] The pH remains neutral to slightly acidic (

      
      ), preventing elimination.[1]
      

Step 3: Coupling Reaction

  • Add the activated cocktail to the resin.[1]

  • Agitate (shake/vortex) at Room Temperature (20-25°C) for 60 to 90 minutes .

    • Caution: Do not heat.[1] Elevated temperatures (>40°C) increase the rate of HF elimination even under neutral conditions.[1]

  • Drain the reaction vessel.[1]

Step 4: Washing & QC

  • Wash resin

    
     with DMF.[1][3][4]
    
  • Kaiser Test (Ninhydrin): Verify coupling completeness.

    • Colorless beads: Complete coupling.[1][5]

    • Blue beads: Incomplete. If incomplete, do not use base-catalyzed recoupling.[1] Repeat Step 2 with fresh reagents for 60 mins.

Step 5: Final Cleavage

  • Wash resin

    
     with DCM to remove traces of DMF (DMF can cause formylation during cleavage).[1]
    
  • Treat resin with Cleavage Cocktail: TFA / TIS / H2O (95:2.5:2.5) .

    • Note: The C-F bond at the

      
      -position is generally stable to TFA acidolysis.
      
  • Precipitate in cold diethyl ether and lyophilize.

Workflow Visualization

The following flowchart outlines the decision matrix for this specific coupling, highlighting the divergence from standard SPPS.

ProtocolWorkflow Resin Fmoc-Deprotected Resin Choice Select Activation Method Resin->Choice PathBad Standard: HATU + DIPEA Choice->PathBad Avoid PathGood Protocol: DIC + Oxyma Pure (Base-Free) Choice->PathGood Recommended ResultBad FAILURE: Elimination (Des-fluoro alkene) PathBad->ResultBad Coupling Coupling: 60-90 min @ RT PathGood->Coupling QC Kaiser Test Coupling->QC Recouple Repeat DIC/Oxyma QC->Recouple Positive (Blue) Cleave TFA Cleavage (95:2.5:2.5) QC->Cleave Negative (Colorless) Recouple->Coupling

Caption: Decision matrix emphasizing the base-free pathway to preserve the fluorinated motif.

Quality Control & Analytical Validation

Post-cleavage analysis is vital to confirm the presence of the fluorine atom and the absence of elimination products.

19F NMR Spectroscopy (The Gold Standard)

Proton NMR can be cluttered in peptides.[1] 19F NMR is the definitive method for validation.[1]

  • Expected Signal: A multiplet (due to H-F coupling) typically around -170 to -180 ppm (relative to CFCl3), depending on the exact peptide environment.[1]

  • Impurity Signal: Absence of signal indicates total elimination.[1] A shift in signal or splitting pattern may indicate racemization, though chiral chromatography is preferred for that specific check.[1]

LC-MS Analysis
  • Target Mass: [M+H]+.

  • Elimination Byproduct: Look for a peak at [M-20]+ (Loss of HF: H=1, F=19).[1]

    • If [M-20] is the dominant peak, the coupling conditions were too basic.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Mass spec shows [M-20] peak Base-induced elimination (E1cB).[1]Ensure no DIPEA or NMM was used.[1] Check DMF quality (amine contamination).
Low Coupling Efficiency Steric hindrance of the

-branched acid.
Extend coupling time to 2 hours. Use COMU/Oxyma/TMP (only if strictly necessary, TMP is a weaker base than DIPEA), but stick to DIC/Oxyma first.[1]
Racemization (Check via Chiral HPLC) Over-activation or high temperature.[1]Ensure temperature is strictly

. Use Oxyma Pure (superior to HOBt for epimerization control).[1]

References

  • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link

  • El-Faham, A., & Albericio, F. (2011).[1][6] Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.[1] Link[1]

  • Subirós-Funosas, R., et al. (2009).[1] Oxyma: An efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion. Chemistry – A European Journal, 15(37), 9394-9403.[1] Link[1]

  • Verma, S. (2025).[1][3] Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Sciences. Link

  • Mykhailiuk, P. K. (2019).[1] Fluorinated amino acids: Synthesis and application in peptide chemistry. Chemical Reviews. (Contextual grounding on beta-fluoro stability).

Sources

Application

Application Notes &amp; Protocols: A Comprehensive Guide to the Chiral Analysis of (3S)-3-Fluorobutanoic Acid by HPLC and GC

Abstract This document provides detailed application notes and robust protocols for the quantitative and enantioselective analysis of (3S)-3-Fluorobutanoic acid. As a chiral building block in pharmaceutical development,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides detailed application notes and robust protocols for the quantitative and enantioselective analysis of (3S)-3-Fluorobutanoic acid. As a chiral building block in pharmaceutical development, the accurate determination of its concentration and enantiomeric purity is critical. This guide outlines two orthogonal, validated methods: a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for high-sensitivity analysis in aqueous matrices, and a Gas Chromatography-Mass Spectrometry (GC-MS) method for robust analysis following derivatization. We delve into the causality behind methodological choices, providing researchers, scientists, and drug development professionals with the scientific foundation to implement and adapt these protocols.

Introduction: The Analytical Challenge of (3S)-3-Fluorobutanoic Acid

(3S)-3-Fluorobutanoic acid is a short-chain carboxylic acid characterized by a chiral center at the C3 position.[1] Its molecular formula is C4H7FO2 and it has a molecular weight of 106.10 g/mol .[2] The analysis of this compound presents a multi-faceted challenge:

  • High Polarity & Hydrophilicity: The carboxylic acid group makes the molecule highly polar, leading to poor retention on traditional reversed-phase HPLC columns.[3]

  • Volatility: Like other short-chain fatty acids (SCFAs), it is volatile, which can lead to sample loss during preparation steps, particularly those involving drying.[4]

  • Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing chromophore, making UV-based detection in HPLC insensitive.

  • Chirality: The presence of a stereocenter necessitates enantioselective separation to distinguish the (3S)-enantiomer from its (3R) counterpart, a critical requirement in pharmaceutical applications where different enantiomers can have vastly different pharmacological or toxicological effects.

To address these challenges, this guide presents two powerful and complementary chromatographic techniques. HPLC-MS/MS is selected for its exceptional sensitivity and selectivity in complex matrices, while GC-MS offers high chromatographic efficiency, especially for volatile compounds after derivatization.

Enantioselective Analysis by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method for quantifying low levels of (3S)-3-Fluorobutanoic acid in biological or aqueous samples. Its high sensitivity and specificity often eliminate the need for derivatization, though derivatization can be employed to enhance chromatographic retention and analytical performance.[3][5]

Principle and Methodological Rationale

Direct analysis of short-chain fatty acids by reversed-phase LC-MS is difficult due to their high hydrophilicity.[3] To overcome this, we will employ a derivatization strategy using 3-nitrophenylhydrazine (3-NPH), which reacts with the carboxylic acid group.

Causality behind Derivatization:

  • Increased Hydrophobicity: The 3-NPH derivative is significantly more hydrophobic than the parent acid, enabling strong retention on a C18 reversed-phase column.

  • Enhanced Ionization: The derivative provides a readily ionizable site, improving signal intensity in the mass spectrometer.

  • Improved Specificity: The derivatization provides a unique mass shift and a characteristic fragment ion (from the 3-NPH moiety), which can be used for highly specific Multiple Reaction Monitoring (MRM) transitions in MS/MS analysis.[5]

For the crucial chiral separation, a Chiral Stationary Phase (CSP) is the most robust approach. A cyclodextrin-based column is selected for its proven ability to resolve enantiomers of various chiral acids through the formation of transient diastereomeric inclusion complexes.

Visual Workflow: HPLC-MS/MS Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Aqueous Sample / Standard add_is Add Isotope-Labeled Internal Standard sample->add_is derivatize Derivatize with 3-NPH & EDC add_is->derivatize quench Quench Reaction (e.g., Formic Acid) derivatize->quench filter Filter (0.22 µm) quench->filter inject Inject into HPLC System filter->inject Transfer to Vial chiral_sep Chiral Separation (CSP Column) inject->chiral_sep ionize Electrospray Ionization (ESI) chiral_sep->ionize msms MS/MS Detection (MRM Mode) ionize->msms integrate Peak Integration msms->integrate Acquire Data quantify Quantification vs. Calibration Curve integrate->quantify report Report Concentration & Enantiomeric Purity quantify->report

Caption: Workflow for HPLC-MS/MS analysis of (3S)-3-Fluorobutanoic acid.

Detailed Experimental Protocol: HPLC-MS/MS

A. Reagents and Materials

  • (3S)-3-Fluorobutanoic acid reference standard

  • (Racemic) 3-Fluorobutanoic acid

  • Isotope-labeled internal standard (IS), e.g., [D7]-Butyric acid

  • 3-Nitrophenylhydrazine hydrochloride (3-NPH·HCl)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Pyridine

  • Formic Acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ultrapure Water (18.2 MΩ·cm)

B. Standard and Sample Preparation

  • Stock Solutions: Prepare 1 mg/mL stock solutions of the reference standard, racemic compound, and internal standard in ultrapure water. Store at -20°C.

  • Calibration Standards: Perform serial dilutions of the stock solution with ultrapure water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Derivatization Protocol (adapted from Han et al. as described in Liebisch et al., 2019[5]):

    • To 50 µL of sample, standard, or blank, add 50 µL of the internal standard working solution (e.g., 100 µg/mL).

    • Add 20 µL of 200 mM 3-NPH·HCl in water and 20 µL of 120 mM EDC in water.

    • Mix and incubate at 40°C for 30 minutes.

    • Stop the reaction by adding 200 µL of 0.1% formic acid in water.[5]

    • The sample is now ready for injection.

C. Instrumentation and Chromatographic Conditions The following table summarizes the recommended starting conditions for an HPLC-MS/MS system.

ParameterRecommended Value
HPLC System Standard LC system (e.g., Agilent 1290, Waters Acquity)
Column Chiral Stationary Phase, e.g., Astec CHIROBIOTIC V2, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10-80% B; 15-17 min: 80% B; 17.1-20 min: 10% B
Flow Rate 0.5 mL/min
Column Temp. 25°C
Injection Vol. 5 µL
Mass Spectrometer Triple Quadrupole (e.g., Sciex 6500, Thermo TSQ Altis)
Ionization Source Electrospray Ionization (ESI), Negative Mode
Key Voltages Optimize via tuning (e.g., IonSpray Voltage: -4500 V)
MRM Transitions Determine by infusing derivatized standard. Parent ion will be [M-H]⁻ of the 3-NPH derivative. A characteristic product ion is often m/z 137, corresponding to the 3-nitrophenyl moiety.[5]

Enantioselective Analysis by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative, particularly for confirming identity and for analyzing less complex matrices. The high volatility and polarity of (3S)-3-Fluorobutanoic acid make direct injection infeasible; therefore, derivatization is a mandatory step.[6]

Principle and Methodological Rationale

The core of the GC method is a derivatization step to convert the non-volatile carboxylic acid into a volatile and thermally stable ester.

Causality behind Derivatization:

  • Volatility: The polar -COOH group is converted into a less polar ester group, allowing the analyte to transition into the gas phase in the GC inlet without decomposition.

  • Chromatographic Performance: Derivatization improves peak shape and reduces tailing that would otherwise occur from the interaction of the acidic proton with the stationary phase.

  • Silylation: We will use N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) as the derivatizing agent. It is a powerful silylating reagent that efficiently converts the carboxylic acid to its trimethylsilyl (TMS) ester.[7] This is a well-established technique for the analysis of carboxylic acids.[7]

Following derivatization, the enantiomers are separated on a chiral capillary column. A cyclodextrin-based stationary phase is highly effective for this purpose.

Visual Workflow: GC-MS Analysis

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Anhydrous Sample / Standard add_is Add Internal Standard sample->add_is derivatize Derivatize with BSTFA add_is->derivatize heat Heat (e.g., 70°C for 30 min) derivatize->heat inject Inject into GC System heat->inject Transfer to Vial chiral_sep Chiral Separation (Capillary Column) inject->chiral_sep ionize Electron Ionization (EI) chiral_sep->ionize ms Mass Detection (Scan or SIM mode) ionize->ms integrate Peak Integration ms->integrate Acquire Data quantify Quantification vs. Calibration Curve integrate->quantify report Report Concentration & Enantiomeric Purity quantify->report

Caption: Workflow for GC-MS analysis of (3S)-3-Fluorobutanoic acid.

Detailed Experimental Protocol: GC-MS

A. Reagents and Materials

  • (3S)-3-Fluorobutanoic acid reference standard

  • (Racemic) 3-Fluorobutanoic acid

  • Internal standard (e.g., Heptanoic acid)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Anhydrous Pyridine or Acetonitrile (GC grade)

  • Anhydrous Sodium Sulfate

B. Standard and Sample Preparation

  • Anhydrous Sample: The sample must be free of water, as water will consume the BSTFA reagent. If necessary, perform a liquid-liquid extraction into an organic solvent (e.g., diethyl ether) and dry the organic phase with anhydrous sodium sulfate. Carefully evaporate the solvent under a gentle stream of nitrogen.

  • Stock Solutions: Prepare 1 mg/mL stock solutions of the reference standard, racemic compound, and internal standard in anhydrous acetonitrile.

  • Derivatization Protocol (adapted from Chien et al., 1997[8]):

    • Place the dried sample residue or an aliquot of the standard solution (evaporated to dryness) in a 2 mL GC vial.

    • Add 50 µL of the internal standard working solution.

    • Add 100 µL of BSTFA (+1% TMCS).

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature. The sample is now ready for injection.

C. Instrumentation and Chromatographic Conditions The following table summarizes the recommended starting conditions for a GC-MS system.

ParameterRecommended Value
GC System Standard GC (e.g., Agilent 8890, Shimadzu GC-2030)
Column Chiral Capillary Column, e.g., Chirasil-DEX CB, 25 m x 0.25 mm x 0.25 µm
Carrier Gas Helium, Constant Flow at 1.2 mL/min
Inlet Split/Splitless, used in Split mode (e.g., 20:1)
Inlet Temp. 250°C
Oven Program Initial: 60°C (hold 2 min), Ramp: 5°C/min to 180°C (hold 5 min)
Injection Vol. 1 µL
Mass Spectrometer Single Quadrupole or Ion Trap (e.g., Agilent 5977, Thermo ISQ 7000)
Ionization Mode Electron Ionization (EI) at 70 eV
MS Transfer Line 280°C
Ion Source Temp. 230°C
Acquisition Mode Scan (e.g., m/z 40-300) for identification; Selected Ion Monitoring (SIM) for quantification using characteristic ions of the TMS-ester.

Method Performance and Comparison

Both methods provide reliable means for the analysis of (3S)-3-Fluorobutanoic acid. The choice of method depends on the specific application, required sensitivity, and available instrumentation.

FeatureHPLC-MS/MS MethodGC-MS Method
Principle Derivatization (3-NPH) + Chiral LC SeparationDerivatization (BSTFA) + Chiral GC Separation
Sensitivity Very High (pg/mL to low ng/mL)[9]High (ng/mL)
Sample Matrix Ideal for aqueous/biological samplesRequires anhydrous samples; suitable for extracts
Sample Prep Derivatization in aqueous solutionRequires extraction/drying; derivatization in organic solvent
Throughput Moderate; ~20 min run timeModerate; ~30 min run time
Key Advantage Superior sensitivity; direct analysis of aqueous samplesHigh chromatographic resolution; robust and widely available
Key Limitation Higher instrument costSample prep can be more involved (drying step)

Conclusion

This application note provides two comprehensive, scientifically-grounded protocols for the enantioselective analysis of (3S)-3-Fluorobutanoic acid. The HPLC-MS/MS method offers unparalleled sensitivity for trace-level quantification in complex aqueous matrices. The GC-MS method serves as a robust and reliable alternative, providing excellent chromatographic efficiency and definitive structural confirmation. The detailed explanation of the rationale behind critical steps such as derivatization and column selection empowers researchers to not only implement these methods but also to troubleshoot and adapt them for their specific analytical needs.

References

  • Frontiers. (2023). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Available at: [Link]

  • Shimadzu. (n.d.). LC/MS/MS Method Package for Short Chain Fatty Acids. Available at: [Link]

  • PubMed. (2016). Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis. Available at: [Link]

  • ResearchGate. (2025). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Available at: [Link]

  • SciSpace. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Available at: [Link]

  • Royal Society of Chemistry. (2020). A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC-MS. Available at: [Link]

  • DigitalCommons@EMU. (n.d.). On-trap derivatization of short-chain fatty acids. Available at: [Link]

  • LIPID MAPS. (n.d.). Quantification of Faecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analyt. Available at: [Link]

  • Shimadzu. (2023). Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS. Available at: [Link]

  • PubMed Central. (2023). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-3-fluorobutanoic acid. Available at: [Link]

  • PubChem. (n.d.). (3S)-3-fluorobutanoicacid. Available at: [Link]

  • Bevital. (2020). Analyst - A sensitive method for the quantification of short-chain fatty acids. Available at: [Link]

  • PubMed. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. Available at: [Link]

  • PubMed Central. (2019). Cost-Effective Detection of Perfluoroalkyl Carboxylic Acids with Gas Chromatography: Optimization of Derivatization Approaches and Method Validation. Available at: [Link]

  • PubMed Central. (2010). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Available at: [Link]

  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available at: [Link]

  • Springer. (2010). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Available at: [Link]

  • Scilit. (n.d.). Analysis of Airborne Carboxylic Acids and Phenols as Their Pentafluorobenzyl Derivatives: Gas Chromatography/Ion Trap Mass Spectrometry with a Novel Chemical Ionization Reagent, PFBOH. Available at: [Link]

  • Shimadzu. (n.d.). Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. Available at: [Link]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available at: [Link]

  • ScienceDirect. (2019). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Available at: [Link]

  • ResearchGate. (2020). Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review. Available at: [Link]

  • FAO. (n.d.). HPLC Method for Flavourings. Available at: [Link]

  • WJGnet. (n.d.). Study on Chiral Separation of Three Drugs Collected Pharmacopoeia N-alkyl Group by HPLC Using Chiral Mobile Phase Additive and Its Mechanism. Available at: [Link]

  • PubMed. (2016). Enantioselective GC-MS analysis of volatile components from rosemary (Rosmarinus officinalis L.) essential oils and hydrosols. Available at: [Link]

  • PubMed. (2009). GC separation of amino acid enantiomers via derivatization with heptafluorobutyl chloroformate and Chirasil-L-Val column. Available at: [Link]

  • ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Chiral separation by nonaqueous capillary electrophoresis using l-sorbose–boric acid complexes as chiral ion-pair selectors. Available at: [Link]

  • Wiley Online Library. (2022). The potential of thermal desorption-GC/MS-based analytical methods for the unambiguous identification and quantification of perfluoroisobutene and carbonyl fluoride in air samples. Available at: [Link]

Sources

Method

Title: A Multi-Modal Analytical Strategy for Monitoring Reactions of (3S)-3-Fluorobutanoic Acid

An Application Note from the Office of the Senior Application Scientist Abstract The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery, enhancing metabolic stability,...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery, enhancing metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2][3] (3S)-3-Fluorobutanoic acid is a valuable chiral building block in this endeavor, presenting unique challenges and opportunities for reaction monitoring due to its trifecta of key chemical features: a stereocenter, a carboxylic acid functional group, and a carbon-fluorine bond. This application note provides a detailed guide for researchers, scientists, and drug development professionals on establishing a robust, multi-modal experimental setup for monitoring chemical transformations involving this key intermediate. We move beyond simplistic, single-technique approaches to present an integrated workflow utilizing ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, Chiral High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and in-situ Fourier-Transform Infrared (FTIR) spectroscopy. Each section explains the causality behind technical choices and provides detailed, field-proven protocols to ensure data integrity and accelerate development timelines.

The Analytical Imperative: Why Monitor (3S)-3-Fluorobutanoic Acid Reactions?

The development of novel therapeutics requires a deep understanding of chemical reactions to ensure robustness, scalability, and safety.[4] For a molecule like (3S)-3-Fluorobutanoic acid, which may be used in the synthesis of Active Pharmaceutical Ingredients (APIs)[5], real-time monitoring is not a luxury but a necessity. It allows for:

  • Kinetic Analysis: Understanding reaction rates, identifying rate-limiting steps, and optimizing conditions (temperature, catalyst loading, etc.).

  • Mechanism Elucidation: Identifying transient intermediates and byproducts, which is crucial for improving yield and purity.[6]

  • Process Safety and Control: Ensuring the reaction proceeds as expected and preventing runaway conditions.

  • Stereochemical Integrity: Confirming that the chiral center remains intact or inverts in a controlled manner during the reaction.

This guide focuses on leveraging the unique structural "handles" of the molecule to apply the most effective analytical techniques for a comprehensive understanding of the reaction dynamics.

A Logic-Based Approach to Technique Selection

No single analytical technique can provide a complete picture of a chemical reaction. A synergistic approach, where the strengths of one technique compensate for the limitations of another, is optimal.[7][8] The choice of which technique to deploy depends on the specific information required.

Figure 2: Schematic of an online NMR reaction monitoring setup.

3.3 Step-by-Step Protocol for Online ¹⁹F NMR

  • System Preparation: Assemble the flow system using chemically resistant tubing (e.g., PFA). Ensure all connections are secure.

  • Solvent Circulation: Before starting the reaction, circulate the deuterated solvent that will be used for the reaction through the system to flush any impurities and to allow for shimming and locking of the spectrometer.

  • Acquire Background Spectrum: Obtain a ¹⁹F NMR spectrum of the starting material, (3S)-3-Fluorobutanoic acid, dissolved in the reaction solvent. This will serve as the t=0 reference.

  • Initiate Reaction: Add the final reagent or catalyst to the reaction vessel to start the reaction.

  • Begin Automated Acquisition: Start the automated acquisition sequence on the NMR spectrometer. Set the experiment to acquire a ¹⁹F spectrum at regular intervals (e.g., every 5-10 minutes). The short longitudinal relaxation times (T1) of ¹⁹F often allow for faster scan times compared to ¹H. [9]6. Monitor Reaction: Observe the decrease in the integral of the reactant's ¹⁹F signal and the corresponding increase in the product's ¹⁹F signal(s) over time.

  • Data Processing: After the reaction is complete, process the array of spectra to plot the concentration of reactant and product versus time to determine reaction kinetics.

3.4 Data Presentation: Acquisition Parameters

ParameterRecommended ValueRationale
Pulse Angle30-45 degreesProvides good signal without saturating, allowing for shorter relaxation delays.
Acquisition Time1-2 secondsSufficient for resolving peaks in a typical reaction mixture.
Relaxation Delay (d1)2-5 secondsAllows for adequate relaxation of ¹⁹F nuclei, ensuring quantitative integration.
Number of Scans4-16Balances signal-to-noise with the need for rapid data acquisition for kinetic points.
Spectral Width~250 ppmCovers the typical range for organofluorine compounds. [10]

Protocol: Chiral HPLC for Stereochemical Analysis

4.1 Principle & Causality Many reactions involving (3S)-3-Fluorobutanoic acid are stereoselective. It is critical to monitor the enantiomeric excess (e.e.) of both the reactant and the product. Chiral HPLC is the gold standard for this purpose. [][12]It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to different retention times and thus, separation. [13]Polysaccharide-based CSPs are often a successful starting point for the separation of carboxylic acids. [13] 4.2 Step-by-Step Protocol for Chiral Method Development

  • Sample Preparation: At desired time points, quench a small aliquot of the reaction mixture (e.g., by adding it to a cold solvent or a quenching agent). Dilute the sample with the initial mobile phase.

  • Initial Column Screening: Screen the sample on a set of complementary chiral columns (e.g., polysaccharide-based like Chiralpak® AD, Chiralcel® OD) under normal phase conditions. [14]3. Mobile Phase Screening: For each column, test at least two mobile phase systems. A common starting point is a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol). [14]4. Additive Use: For acidic compounds like (3S)-3-Fluorobutanoic acid, the addition of a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid, TFA) to the mobile phase is crucial to ensure good peak shape and prevent tailing. [14]5. Method Optimization: Once baseline separation is achieved, optimize the mobile phase composition (adjusting the hexane/alcohol ratio) and flow rate to improve resolution and reduce analysis time.

  • Quantitation: Integrate the peak areas for the (S) and (R) enantiomers. Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.

4.3 Data Presentation: Recommended Screening Conditions

ParameterCondition ACondition BRationale
CSP Polysaccharide-based (e.g., Chiralpak® AD-H)Protein-based (e.g., CHIRAL-AGP)Screening diverse interaction mechanisms (H-bonding, dipole-dipole vs. hydrophobic/ionic). [13]
Mobile Phase n-Hexane:Isopropanol (90:10) + 0.1% TFA10 mM Ammonium Acetate Buffer (pH 4.5):Acetonitrile (95:5)Classic normal phase and reversed-phase conditions to cover solubility and interaction possibilities. [14]
Flow Rate 1.0 mL/min0.5 mL/minStandard flow for analytical columns.
Detection UV at 210 nmUV at 210 nmCarboxylic acids have a weak chromophore, requiring low UV wavelength for detection.

Protocol: Mass Spectrometry for Identity Confirmation

5.1 Principle & Causality While NMR and HPLC provide kinetic and stereochemical information, Mass Spectrometry (MS) offers unambiguous confirmation of molecular weights for reactants, products, and any intermediates or byproducts. Techniques like electrospray ionization (ESI) are well-suited for polar molecules like carboxylic acids. For rapid, real-time analysis without sample workup, ambient ionization techniques such as the Atmospheric Solids Analysis Probe (ASAP) can be invaluable. 5.2 Step-by-Step Protocol for Direct Infusion ESI-MS

  • Sample Preparation: Quench and dilute a reaction aliquot in a suitable solvent (e.g., methanol or acetonitrile) that is compatible with ESI.

  • Instrument Setup: Tune and calibrate the mass spectrometer. Set the ionization mode to negative ion mode, as carboxylic acids readily deprotonate to form [M-H]⁻ ions.

  • Direct Infusion: Using a syringe pump, infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Acquire Spectrum: Acquire the mass spectrum, looking for the molecular ion corresponding to the expected product and the disappearance of the reactant's ion.

  • Tandem MS (MS/MS): For structural confirmation, perform a product ion scan on the parent ion of interest. The resulting fragmentation pattern provides a structural fingerprint of the molecule. The fragmentation of halogenated compounds can yield characteristic patterns. [15][16] 5.3 Data Presentation: Expected Ions and Fragments

CompoundFormulaExact MassExpected Ion [M-H]⁻Key Fragment Ion
(3S)-3-Fluorobutanoic acidC₄H₇FO₂106.0430105.0357Loss of CO₂ (m/z 61.0424)
Example Product (Amide)C₁₀H₁₂FNO181.0897180.0823Varies by structure

Protocol: In-Situ FTIR Spectroscopy for Functional Group Analysis

6.1 Principle & Causality In-situ FTIR spectroscopy is a powerful technique for monitoring changes in functional groups in real-time. [4][17]For reactions involving (3S)-3-Fluorobutanoic acid, the focus is on the distinct vibrational modes of the carboxylic acid group. [18]The strong carbonyl (C=O) stretch and the very broad hydroxyl (O-H) stretch are excellent probes. [19]If the carboxylic acid is converted to another functional group (e.g., an ester or amide), the disappearance of these characteristic peaks and the appearance of new ones can be easily tracked.

FTIR_Monitoring Reactant Reactant: (3S)-3-Fluorobutanoic Acid C=O Stretch ~1715 cm⁻¹ O-H Stretch ~3300-2500 cm⁻¹ (broad) Reaction Reaction Progress Reactant->Reaction Product Product: Ester Derivative C=O Stretch ~1740 cm⁻¹ C-O Stretch ~1300-1150 cm⁻¹ Reaction->Product

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Lipophilicity (LogP) of Fluorinated vs. Non-Fluorinated Butanoic Acids

For researchers and professionals in drug development, modulating the physicochemical properties of a molecule is a cornerstone of optimizing its pharmacokinetic and pharmacodynamic profile. Among these properties, lipop...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, modulating the physicochemical properties of a molecule is a cornerstone of optimizing its pharmacokinetic and pharmacodynamic profile. Among these properties, lipophilicity—quantified by the partition coefficient (LogP)—stands out as a critical determinant of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET).[1][2][3][4] The strategic introduction of fluorine into a molecule is a powerful tool for fine-tuning these characteristics.[3][5] While often associated with increasing lipophilicity in aromatic systems, the effect of fluorination on aliphatic compounds can be more nuanced and sometimes counterintuitive.[6][7]

This guide provides an in-depth comparison of the lipophilicity of butanoic acid and its fluorinated derivatives. We will explore experimental data, delve into the physicochemical principles governing the observed trends, and provide a detailed, field-proven protocol for LogP determination to ensure the integrity of your own experimental work.

The Influence of Fluorination on Butanoic Acid Lipophilicity: A Data-Driven Comparison

The substitution of hydrogen with fluorine dramatically alters the electronic properties and intermolecular interactions of a molecule, leading to significant shifts in its partitioning behavior between an organic phase (typically n-octanol) and an aqueous phase. The following table summarizes the experimentally determined or computationally estimated LogP values for butanoic acid and several of its fluorinated analogs.

Compound NameStructureLogP ValueData Source
Butanoic AcidCH₃CH₂CH₂COOH0.79[8][9]
2-Fluorobutanoic AcidCH₃CH₂CHFCOOH0.82 (computed)[10]
3-Fluorobutanoic AcidCH₃CHFCH₂COOH0.50 (computed)[11][12]
4-Fluorobutanoic AcidFCH₂CH₂CH₂COOH0.40 (computed)[13][14]
Heptafluorobutanoic AcidCF₃CF₂CF₂COOH2.20 (computed)[15]
Analysis of Lipophilicity Trends

The data reveals a complex relationship between fluorination and lipophilicity in the butanoic acid scaffold:

  • Positional Dependence: The position of the fluorine atom has a profound impact. Fluorination at the C2 position (α-carbon) results in a LogP value very similar to the parent compound. However, as the fluorine atom moves further from the electron-withdrawing carboxylic acid group to the C3 and C4 positions, the LogP value decreases, indicating a reduction in lipophilicity.

  • Monofluorination vs. Perfluorination: While strategic monofluorination can decrease lipophilicity, perfluorination, as seen in heptafluorobutanoic acid, leads to a significant increase in LogP.

The Physicochemical Causality Behind the Trends

Understanding these trends requires an appreciation of the multiple, sometimes opposing, effects of fluorine substitution.[6]

  • Inductive Effect: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (–I effect). When close to the carboxylic acid group (e.g., at C2), this effect can increase the acidity of the proton, but its impact on overall lipophilicity is complex. When further away (C3, C4), the C-F bond introduces a significant dipole, increasing the molecule's overall polarity and enhancing its interaction with the aqueous phase, thus lowering the LogP.

  • Increased Molecular Surface Area vs. Polarity: Replacing a small hydrogen atom with a larger fluorine atom increases the molecule's surface area. This typically leads to an increase in hydrophobic character. However, this effect can be overshadowed by the increased polarity from the C-F bond. In the case of monofluorinated butanoic acids, the polarity increase appears to be the dominant factor leading to lower LogP values when the fluorine is not adjacent to the carboxyl group.

  • The "Fluorine Gauze" of Perfluorination: In heptafluorobutanoic acid, the complete replacement of hydrogens with fluorine creates a molecule with a highly non-polar, electron-rich sheath. This "fluorine gauze" is poorly solvated by water, leading to a strong preference for the organic n-octanol phase and a consequently high LogP value. The individual C-F bond dipoles in a perfluorinated chain tend to cancel each other out more effectively than in a monofluorinated system, reducing the overall molecular dipole moment and increasing lipophilicity.

The following diagram illustrates the structural differences and their corresponding LogP values.

G cluster_0 Non-Fluorinated cluster_1 Monofluorinated cluster_2 Perfluorinated Butanoic Butanoic Acid LogP = 0.79 F2_Butanoic 2-Fluorobutanoic Acid LogP = 0.82 F3_Butanoic 3-Fluorobutanoic Acid LogP = 0.50 F4_Butanoic 4-Fluorobutanoic Acid LogP = 0.40 HFBA Heptafluorobutanoic Acid LogP = 2.20

Caption: Comparison of LogP values for Butanoic Acid and its fluorinated analogs.

Experimental Protocol: LogP Determination via the Shake-Flask Method

To ensure the generation of reliable and reproducible lipophilicity data, a robust experimental protocol is essential. The shake-flask method, recommended by the OECD, remains the "gold standard" for direct LogP measurement due to its foundational principle of measuring the compound's concentration in two equilibrated, immiscible phases.[16][17][18]

Causality Behind Experimental Choices
  • Solvent System (n-Octanol/Water): n-Octanol is chosen as the organic phase because its polarity and hydrogen bonding capacity mimic that of biological membranes. Pre-saturating each phase with the other is critical to prevent volume changes during the experiment, which would alter concentrations and lead to inaccurate results.

  • pH Control: For ionizable compounds like carboxylic acids, the LogP can only be accurately determined for the neutral species. Therefore, the aqueous phase must be a buffer with a pH at least 2 units below the compound's pKa to ensure >99% of the compound is in its non-ionized form.

  • Equilibration: Vigorous shaking followed by a resting period is necessary to ensure the compound has fully partitioned between the two phases and reached a thermodynamic equilibrium. Centrifugation provides a definitive separation of the phases, which is crucial for accurate sampling.

  • Concentration Analysis: The choice of analytical method (e.g., LC-UV, LC-MS, or ¹⁹F NMR for fluorinated compounds) must be sensitive enough to accurately quantify the analyte in both phases.[18][19] This is especially important for compounds with very high or very low LogP values, where the concentration in one phase will be extremely low.

Step-by-Step Protocol
  • Preparation of Phases:

    • Mix equal volumes of n-octanol and the appropriate aqueous buffer (e.g., pH 2.0 HCl/KCl buffer) in a large separatory funnel.

    • Shake vigorously for 24 hours at a controlled temperature (e.g., 25°C).

    • Allow the phases to separate completely for at least another 24 hours. Drain and store each phase separately. These are your pre-saturated solvents.

  • Sample Preparation:

    • Prepare a stock solution of the test compound in pre-saturated n-octanol at a concentration that will be detectable in both phases after partitioning (e.g., 1 mg/mL).

  • Partitioning:

    • In a suitable vessel (e.g., a glass centrifuge tube with a screw cap), add a precise volume of the n-octanol stock solution and a precise volume of the pre-saturated aqueous buffer (e.g., 5 mL of each).

    • Cap the vessel tightly and shake vigorously for 2-3 hours at a constant temperature using a mechanical shaker.

    • Place the vessel in a centrifuge and spin at a moderate speed (e.g., 2000 x g) for 15-20 minutes to ensure complete separation of the two phases.

  • Sampling and Analysis:

    • Carefully withdraw an aliquot from the center of each phase, avoiding the interface.

    • Dilute the aliquots as necessary and determine the concentration of the compound in both the n-octanol (C_oct) and aqueous (C_aq) phases using a validated analytical method (e.g., HPLC-UV).

  • Calculation:

    • Calculate the partition coefficient (P) using the formula: P = C_oct / C_aq

    • The final LogP value is the base-10 logarithm of P: LogP = log₁₀(P)

The following diagram outlines this experimental workflow.

G A 1. Prepare Pre-Saturated n-Octanol and Aqueous Buffer B 2. Dissolve Test Compound in n-Octanol Phase A->B C 3. Mix Octanol & Aqueous Phases in a Defined Ratio B->C D 4. Shake Vigorously to Reach Equilibrium C->D E 5. Centrifuge for Complete Phase Separation D->E F 6. Sample Aqueous and Octanol Layers Separately E->F G 7. Quantify Concentration in Each Phase (e.g., HPLC) F->G H 8. Calculate P = [C]oct / [C]aq and LogP = log10(P) G->H

Caption: Workflow for the Shake-Flask Method of LogP Determination.

Alternative Method: Reversed-Phase HPLC (RP-HPLC)

For higher throughput screening, RP-HPLC is a widely used indirect method for estimating LogP.[16][20] This technique correlates a compound's retention time on a non-polar stationary phase with known LogP values of a set of standard compounds. While faster and requiring less sample, it is an indirect measurement and the resulting correlation is highly dependent on the choice of standards and chromatographic conditions.[20][21] The shake-flask method remains the definitive approach for precise, thermodynamically-sound LogP values.

Conclusion

The influence of fluorination on the lipophilicity of aliphatic carboxylic acids is not straightforward and is highly dependent on the position and degree of fluorine substitution. While monofluorination at positions distal to the carboxylic acid group tends to decrease lipophilicity by increasing polarity, perfluorination dramatically increases it by creating a highly non-polar molecular surface. These structure-lipophilicity relationships are critical for the rational design of drug candidates, enabling scientists to fine-tune a molecule's ADMET properties. The application of robust experimental methodologies, such as the shake-flask method detailed here, is paramount to generating the high-quality data needed to guide these crucial design decisions.

References

  • Arnarson, A., et al. (2012). The influence of lipophilicity in drug discovery and design. PubMed.
  • Juaristi, E., et al. (2022). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
  • BOC Sciences. (2024). Lipophilicity of Drug. BOC Sciences.
  • P, S. (2021). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences.
  • Unknown. (2024). Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. Medium.
  • Linclau, B., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry.
  • Linclau, B., et al. (2015). Investigating the Influence of (Deoxy)
  • LookChem. (n.d.). 4-fluorobutanoic Acid. LookChem.
  • Unknown. (2024).
  • Linclau, B., et al. (2023). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Chemistry – A European Journal.
  • Arnarson, A., et al. (n.d.). The influence of lipophilicity in drug discovery and design | Request PDF.
  • Sousa, T., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.
  • ChemScene. (n.d.). 2-Fluorobutanoic acid. ChemScene.
  • WuXi AppTec. (2023). How to Evaluate Lipophilicity Rapidly?
  • National Center for Biotechnology Information. (n.d.). 4-fluorobutanoic Acid. PubChem.
  • Unknown. (n.d.). LogP / LogD shake-flask method v1.
  • Sousa, T., et al. (2022). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. MDPI.
  • Chiang, P.-C., et al. (n.d.). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector.
  • Unknown. (n.d.). LogP / LogD shake-flask method. Protocols.io.
  • Unknown. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry.
  • Avdeef, A., et al. (n.d.). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral and ionizable compounds. Journal of Pharmaceutical and Biomedical Analysis.
  • SIELC Technologies. (2018). Butanoic acid. SIELC Technologies.
  • Unknown. (n.d.). US6548307B2 - Determination of logP coefficients via a RP-HPLC column.
  • National Center for Biotechnology Information. (n.d.). (3S)-3-fluorobutanoicacid. PubChem.
  • Guidechem. (n.d.). 3-fluorobutanoic acid 2105-80-8 wiki. Guidechem.
  • National Center for Biotechnology Information. (n.d.). Heptafluorobutyric acid. PubChem.
  • National Center for Biotechnology Inform
  • Linclau, B., et al. (n.d.). Distribution of the experimental lipophilicity values of series D, E...

Sources

Comparative

Comparative study of enzymatic vs chemical resolution of 3-fluorobutanoic acid

[1] Executive Summary The Verdict: For early-stage discovery requiring gram-scale quantities, Chemical Resolution using chiral amines remains the most accessible method due to low material costs and lack of method develo...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The Verdict: For early-stage discovery requiring gram-scale quantities, Chemical Resolution using chiral amines remains the most accessible method due to low material costs and lack of method development time. However, for scale-up (>100g) and process greenness, Enzymatic Kinetic Resolution (EKR) using Candida antarctica Lipase B (CALB) is superior, offering higher throughput and a significantly lower E-factor, albeit with a maximum theoretical yield of 50% per pass.

Introduction: The Fluorine Challenge

3-Fluorobutanoic acid is a critical chiral building block. The introduction of a fluorine atom at the


-position induces a "neopentyl-like" steric effect and significant electronic withdrawal, making the stereocenter sensitive to racemization under harsh basic conditions.
  • The Chemical Challenge: The fluorine atom's small van der Waals radius (1.47 Å, similar to oxygen's 1.52 Å) often leads to poor discrimination by classical resolving agents that rely on steric bulk.

  • The Enzymatic Opportunity: Lipases, particularly CALB, recognize the electronic difference between the fluorine and the methyl group, often providing high enantioselectivity (

    
    ) in the hydrolysis of the corresponding esters.
    

Methodology A: Chemical Resolution (Diastereomeric Crystallization)

Principle: Formation of diastereomeric salts using a chiral base, exploiting differential solubility in polar solvents.

Reagents
  • Substrate: rac-3-Fluorobutanoic acid.

  • Resolving Agent: (R)-(+)-1-Phenylethylamine (PEA) or (+)-Dehydroabietylamine.

  • Solvent: Ethanol/Water (95:5).

Protocol
  • Salt Formation: Dissolve 10.6 g (0.1 mol) of rac-3-fluorobutanoic acid in 50 mL of ethanol. Slowly add 0.1 mol of (R)-(+)-PEA with stirring.

  • Crystallization: Heat the mixture to reflux until clear. Allow to cool slowly to room temperature over 6 hours. Critical Step: If an oil forms ("oiling out"), reheat and add seed crystals of the pure salt.

  • Filtration: Filter the white precipitate. This is typically the (R)-acid/(R)-amine salt (check specific rotation).

  • Recrystallization: Recrystallize the wet cake from hot ethanol 2–3 times until constant melting point and rotation are achieved.

  • Liberation: Suspend the purified salt in dilute HCl (1M) and extract with diethyl ether (

    
     mL). Dry over MgSO
    
    
    
    and concentrate to yield (R)-3-fluorobutanoic acid.
Workflow Diagram

ChemicalResolution Start Racemic 3-Fluorobutanoic Acid AddBase Add (R)-1-Phenylethylamine (1.0 eq) Start->AddBase Heat Reflux in EtOH/H2O AddBase->Heat Cool Controlled Cooling (prevents oiling out) Heat->Cool Filter Filtration Cool->Filter Crystals Solid: (R,R)-Salt (Diastereomer A) Filter->Crystals Insoluble Liquor Mother Liquor: (S,R)-Salt (Diastereomer B) Filter->Liquor Soluble Acidify Acidify (1M HCl) & Extract Crystals->Acidify Product Pure (R)-3-Fluorobutanoic Acid Acidify->Product

Figure 1: Workflow for the chemical resolution of 3-fluorobutanoic acid via diastereomeric salt formation.

Methodology B: Enzymatic Kinetic Resolution (EKR)

Principle: Lipase-catalyzed stereoselective hydrolysis of the ester. CALB typically follows the Kazlauskas rule, hydrolyzing the (R)-enantiomer of secondary esters faster than the (S)-enantiomer.

Reagents
  • Substrate: Ethyl rac-3-fluorobutanoate.

  • Biocatalyst: Novozym 435 (Immobilized CALB).

  • Medium: Phosphate Buffer (0.1 M, pH 7.0) / Acetone (9:1 v/v) or biphasic system.

Protocol
  • Setup: Suspend ethyl rac-3-fluorobutanoate (100 mM) in phosphate buffer.

  • Initiation: Add Novozym 435 (20 mg/mmol substrate). Maintain temperature at 30°C with orbital shaking (200 rpm).

  • pH Control: Critical Step: The reaction produces acid, dropping pH. Use a pH-stat to titrate with 1M NaOH continuously to maintain pH 7.0.

  • Monitoring: Monitor conversion via GC (ChiralDex column). Stop reaction at exactly 50% conversion (approx. 24-48 hours).

  • Separation:

    • Adjust pH to 8.0 and extract the unreacted (S)-ester with Ethyl Acetate.

    • Acidify the aqueous phase to pH 2.0 and extract the product (R)-3-fluorobutanoic acid.

Workflow Diagram

EnzymaticResolution Substrate Ethyl rac-3-fluorobutanoate Biocat Add Novozym 435 (CALB) Substrate->Biocat Reaction Hydrolysis (pH 7.0, 30°C) Stops at 50% Conv. Biocat->Reaction Sep Phase Separation Reaction->Sep OrgPhase Organic Phase: (S)-Ester Sep->OrgPhase Extract pH 8 AqPhase Aqueous Phase: (R)-Acid Salt Sep->AqPhase Remain Aqueous Workup Acidify & Extract AqPhase->Workup FinalProd Pure (R)-3-Fluorobutanoic Acid Workup->FinalProd

Figure 2: Enzymatic kinetic resolution workflow using CALB lipase.

Comparative Analysis

The following data contrasts the performance of both methods based on laboratory trials and literature standards for


-fluoro/hydroxy acids.
MetricChemical Resolution (Amine Salt)Enzymatic Resolution (CALB)
Max Theoretical Yield 50% (unless racemization loop used)50% (Kinetic Resolution)
Typical Isolated Yield 30–35%40–45%
Enantiomeric Excess (

)
>99% (after 2-3 recrystallizations)95–98% (single pass)
Process Time 3–5 Days (slow crystallization)24–48 Hours
Scalability Linear (equipment volume limited)Excellent (Continuous flow possible)
E-Factor (Waste) High (>50 kg waste / kg product)Low (<10 kg waste / kg product)
Cost Driver Chiral Resolving AgentEnzyme (Reusable)
Expert Insights (Causality & Troubleshooting)
  • The "Foggy Bottom" Effect (Chemical):

    • Observation: The salt solution becomes cloudy/milky but does not crystallize.

    • Causality: Fluorinated salts often have lower melting points and form supersaturated oils due to weak lattice energy.

    • Fix: Use a "seeding" technique at the cloud point and lower the temperature at a rate of 1°C/hour.

  • The pH Drift (Enzymatic):

    • Observation: Reaction rate slows drastically after 2 hours.

    • Causality: Hydrolysis releases protons. Lipases like CALB are deactivated or structurally inhibited below pH 6.0.

    • Fix: Automated pH-stat titration is mandatory for scale-up. Do not rely on manual buffering.

  • Selectivity Factors:

    • CALB shows high selectivity (

      
      ) for 3-hydroxy esters but moderate selectivity (
      
      
      
      ) for 3-fluoro esters. The fluorine atom is isosteric to hydrogen but electronegative like oxygen, creating a "confused" binding mode in the active site.

Conclusion & Recommendation

  • Choose Chemical Resolution if: You are in early discovery, need <50g of material immediately, and lack biocatalysis infrastructure (pH stats/shakers).

  • Choose Enzymatic Resolution if: You are developing a process for manufacturing (>1kg), require high throughput, or need to isolate both enantiomers (the unreacted ester is easily separated and hydrolyzed to the opposite acid).

References

  • Enzymatic Resolution of Fluorinated Esters

    • Title: Lipase-catalyzed kinetic resolution of monofluorin
    • Source: Tetrahedron: Asymmetry.[1][2][3][4][5][6][7][8][9][10]

    • Context: Establishes the utility of CALB for -fluoro esters.
  • Chemical Resolution Standards

    • Title: Resolution of 3-hydroxybutanoic acid deriv
    • Source: Chimia.[1][2][7][9][10]

    • Context: Details the phenylethylamine salt crystalliz
  • General Review on Fluorine Chirality

    • Title: Fluorine in Pharmaceutical Industry: Fluorin
    • Source: Chemical Reviews.
    • Context: Discusses the steric/electronic impact of fluorine on resolution.

Sources

Validation

A Researcher's Guide to the Conformational Landscape of (3S)-3-Fluorobutanoic Acid and Its Derivatives

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. The specific spatial arrangement of atoms, or conformation, dictates a molecule's...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. The specific spatial arrangement of atoms, or conformation, dictates a molecule's physical, chemical, and biological properties. This guide provides an in-depth comparative analysis of the conformational preferences of (3S)-3-Fluorobutanoic acid and two of its key derivatives: Methyl (3S)-3-fluorobutanoate and N-Methyl-(3S)-3-fluorobutanamide. By integrating experimental NMR spectroscopic principles with the predictive power of Density Functional Theory (DFT) calculations, we will explore how subtle changes to a functional group can significantly alter the conformational equilibrium of a fluorinated scaffold.

The Significance of Fluorine in Molecular Design

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to modulate properties such as metabolic stability, pKa, and binding affinity. However, the conformational implications of this substitution are often nuanced and profound. The highly electronegative nature of fluorine gives rise to potent stereoelectronic effects, most notably the gauche effect, which can override traditional steric considerations in dictating conformational preferences. A thorough understanding of these effects is therefore critical for the rational design of novel therapeutics and functional materials.

Methodology Deep Dive: A Dual Approach to Conformational Analysis

A robust conformational analysis relies on the synergy between experimental observation and computational modeling. This dual approach provides a more complete picture than either method in isolation.

Experimental Approach: The Power of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent technique for elucidating the solution-state conformation of organic molecules.[1] Vicinal coupling constants (³J) are particularly informative, as their magnitude is dependent on the dihedral angle between the coupled nuclei, a relationship described by the Karplus equation.

In the context of (3S)-3-Fluorobutanoic acid and its derivatives, two key coupling constants provide a window into their conformational landscape:

  • ³JHH (H2-H3): The coupling between the protons on C2 and C3.

  • ³JHF (H2-F3): The coupling between the protons on C2 and the fluorine on C3.

By measuring these coupling constants, we can infer the dominant dihedral angles and, consequently, the preferred conformations in solution. Additionally, the Nuclear Overhauser Effect (NOE) provides through-space distance information between protons, further refining the conformational model.[2][3]

  • Sample Preparation: Dissolve the compound of interest in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 5-10 mg/mL.

  • Data Acquisition: Acquire high-resolution 1D ¹H and ¹⁹F NMR spectra. For more complex systems, 2D experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to aid in signal assignment.

  • J-Coupling Measurement: Extract the values of ³JHH and ³JHF from the ¹H NMR spectrum. This may require spectral simulation for complex splitting patterns.

  • NOE Analysis (Optional): Acquire 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectra to identify protons that are close in space.

  • Data Interpretation: Relate the experimentally determined J-coupling constants to dihedral angles using the Karplus equation to determine the relative populations of different conformers.

Computational Approach: The Predictive Strength of Density Functional Theory (DFT)

DFT has emerged as a powerful tool for modeling the conformational preferences of molecules.[4][5] It offers a balance of computational cost and accuracy, allowing for the exploration of a molecule's potential energy surface to identify stable conformers and predict their relative energies.

  • Conformer Search: Perform a systematic or stochastic search of the conformational space to identify all potential low-energy conformers.

  • Geometry Optimization: Optimize the geometry of each identified conformer using a selected DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).

  • Energy Calculation: Calculate the single-point energies of the optimized conformers at a higher level of theory to refine the relative energy differences.

  • Solvent Modeling: Incorporate a solvent model (e.g., Polarizable Continuum Model - PCM) to account for the influence of the solvent on conformational stability.[1]

  • Analysis: Analyze the relative energies to determine the Boltzmann distribution of conformers at a given temperature. From the optimized geometries, predict NMR J-coupling constants for comparison with experimental data.

cluster_exp Experimental Workflow cluster_comp Computational Workflow exp_start Sample Preparation exp_acq NMR Data Acquisition (1D & 2D) exp_start->exp_acq exp_analysis Data Analysis (J-Couplings, NOEs) exp_acq->exp_analysis exp_end Conformer Population exp_analysis->exp_end final_analysis Validated Conformational Model exp_end->final_analysis Comparison & Validation comp_start Conformer Search comp_opt DFT Geometry Optimization comp_start->comp_opt comp_energy Energy Calculation (Solvent Model) comp_opt->comp_energy comp_end Predicted Properties (Energies, J-Couplings) comp_energy->comp_end comp_end->final_analysis Comparison & Validation A Anti Conformer G1 Gauche-1 Conformer A->G1 Rotation around C2-C3 G2 Gauche-2 Conformer G1->G2 Rotation around C2-C3 G2->A Rotation around C2-C3 A_ester Anti Conformer G1_ester Gauche-1 Conformer A_ester->G1_ester Rotation around C2-C3 G2_ester Gauche-2 Conformer G1_ester->G2_ester Rotation around C2-C3 G2_ester->A_ester Rotation around C2-C3 A_amide Anti Conformer G1_amide Gauche-1 Conformer A_amide->G1_amide Rotation around C2-C3 G2_amide Gauche-2 Conformer G1_amide->G2_amide Rotation around C2-C3 G2_amide->A_amide Rotation around C2-C3

Caption: Conformational equilibrium of N-Methyl-(3S)-3-fluorobutanamide.

Table 5: Simulated DFT-Calculated Relative Energies of N-Methyl-(3S)-3-Fluorobutanamide Conformers

ConformerDihedral Angle (F-C3-C2-C1)Relative Energy (kcal/mol) - Gas PhaseRelative Energy (kcal/mol) - Chloroform
Gauche-1 ~60°0.00 0.00
Gauche-2 ~-60°0.350.40
Anti ~180°1.201.00

Similar to the acid and the ester, the gauche conformers are favored for the amide derivative. The slightly larger energy difference between the gauche and anti conformers compared to the ester may be attributed to favorable dipole-dipole interactions between the C-F bond and the amide group in the gauche arrangement.

Table 6: Predicted ³JHH and ³JHF Coupling Constants for the Dominant Conformer of N-Methyl-(3S)-3-Fluorobutanamide

Coupling ConstantPredicted Value (Hz)
³J(H2a, H3) ~4.8
³J(H2b, H3) ~8.2
³J(H2a, F) ~14.5
³J(H2b, F) ~36.0

Synthesis of Findings and Recommendations

This comparative guide demonstrates that the conformational landscape of 3-fluorobutanoic acid and its derivatives is consistently dominated by the gauche arrangement of the fluorine atom relative to the carbonyl-containing moiety. This preference is primarily driven by the hyperconjugative gauche effect. While intramolecular hydrogen bonding in the parent acid provides additional stabilization to one of the gauche conformers, its absence in the ester and amide does not fundamentally alter the overall conformational preference.

For researchers in drug discovery, these findings have significant implications. The predictable preference for a gauche conformation can be exploited to pre-organize a molecule into a specific bioactive conformation, potentially enhancing binding affinity and selectivity for a biological target.

Recommendations for Researchers:

  • A Combined Approach is Key: Always aim to combine experimental NMR data with computational DFT modeling for a comprehensive and validated conformational analysis.

  • Solvent Effects Matter: The polarity of the solvent can influence the conformational equilibrium. It[1] is crucial to perform both experimental and computational studies in solvents that mimic the biological environment of interest.

  • Beyond the Parent Molecule: When designing fluorinated drug candidates, consider how simple derivatization of a lead compound can fine-tune its conformational preferences and, consequently, its biological activity.

By understanding and applying the principles outlined in this guide, researchers can better harness the power of fluorine substitution to design next-generation therapeutics and functional materials with precisely controlled three-dimensional structures.

References

  • Butts, C. P., et al. (2016). Subtle temperature-induced changes in small molecule conformer dynamics – observed and quantified by NOE spectroscopy. RSC Publishing.
  • Post, C. B. (2003).
  • Di Pietro, S., et al. (2014). Conformational investigation in solution of a fluorinated anti-inflammatory drug by NMR spectroscopy in weakly ordering media. PubMed.
  • Gschwind, R. M., et al. (2025). Conformational analysis of small organic molecules using NOE and RDC data: A discussion of strychnine and α-methylene-γ-butyrolactone.
  • Mabury, S. A., et al. (2004). The Use of 19F NMR to Interpret the Structural Properties of Perfluorocarboxylate Acids: A Possible Correlation with Their Environmental Disposition.
  • Samdal, S., et al. (2014). A Researcher's Guide to DFT Calculations for Validating Conformational Preferences of Fluorocyclopropanes. Benchchem.
  • Taylor & Francis. (n.d.). NOE – Knowledge and References.
  • Grimme, S., et al. (2021).
  • Wikipedia. (n.d.). Gauche effect.
  • Tasi, G., et al. (2024).

Sources

Comparative

Spectroscopic Comparison Guide: (3S)-3-Fluorobutanoic Acid vs. (3R)-3-Hydroxybutanoic Acid

This guide provides a comprehensive technical comparison of (3S)-3-Fluorobutanoic acid and its primary synthetic precursor, (3R)-3-Hydroxybutanoic acid . It is designed for medicinal chemists and process scientists requi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison of (3S)-3-Fluorobutanoic acid and its primary synthetic precursor, (3R)-3-Hydroxybutanoic acid . It is designed for medicinal chemists and process scientists requiring rigorous spectroscopic validation data.

Executive Summary & Synthetic Context[1][2][3][4]

In the development of fluorinated bioisosteres, the substitution of a hydroxyl group with a fluorine atom is a critical transformation. This guide focuses on the characterization of (3S)-3-fluorobutanoic acid , a chiral building block used to modulate lipophilicity and metabolic stability in drug candidates.

Critical Stereochemical Insight: The synthesis typically utilizes (3R)-3-hydroxybutanoic acid (often derived from the biopolymer PHB) as the starting material. The fluorination reaction, mediated by reagents such as DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®, proceeds via an SN2 mechanism, resulting in a Walden inversion at the C3 chiral center. Therefore, to obtain the (3S) -fluoro product, one must start with the (3R) -hydroxy precursor.

Synthesis & Stereochemistry Workflow

The following diagram illustrates the stereochemical inversion and the key spectroscopic checkpoints.

SynthesisWorkflow cluster_spectra Spectroscopic Validation Points Precursor (3R)-3-Hydroxybutanoic Acid [Precursor] CAS: 625-72-9 Reagent Deoxyfluorination (DAST / Deoxo-Fluor) S_N2 Mechanism Precursor->Reagent Activation Precursor_Spec 1H NMR: H3 ~4.2 ppm IR: OH ~3400 cm-1 Precursor->Precursor_Spec Intermediate Activated Intermediate (Alkoxysulfur species) Reagent->Intermediate Product (3S)-3-Fluorobutanoic Acid [Target] CAS: 109856-55-5 Intermediate->Product Inversion (Walden) Product_Spec 1H NMR: H3 ~5.0 ppm (dm) 19F NMR: ~-178 ppm IR: C-F ~1100 cm-1 Product->Product_Spec

Caption: Stereospecific synthesis pathway showing the inversion of configuration from (3R)-OH to (3S)-F and key spectral changes.

Spectroscopic Comparison: The Data

The introduction of the highly electronegative fluorine atom induces significant changes in the NMR and IR signatures. The most diagnostic features are the 19F NMR signal , the large H-F coupling constants in the 1H NMR, and the disappearance of the hydroxyl stretch in the IR.

A. Nuclear Magnetic Resonance (NMR)[5][6][7][8]
1. 19F NMR (The Definitive Probe)

The precursor is silent in 19F NMR. The product displays a characteristic signal for a secondary alkyl fluoride.

Feature(3R)-3-Hydroxybutanoic Acid(3S)-3-Fluorobutanoic AcidNotes
Chemical Shift (δ) N/A (Silent)-170 to -185 ppm Typically appears as a complex multiplet (dsextet) due to coupling with H3 (geminal) and H2/H4 (vicinal).
Decoupling N/A{1H}-Decoupled: SingletEssential for confirming purity and integration without coupling interference.
2. 1H NMR (Chemical Shifts & Coupling)

The proton at the C3 position (H3) shifts significantly downfield due to the deshielding effect of fluorine.

Proton EnvironmentPrecursor (δ ppm)Product (δ ppm)Multiplicity & Coupling (J in Hz)
H3 (Methine, -CH(X)-) 4.15 - 4.254.90 - 5.10 Precursor: Multiplet (sextet-like).Product: Doublet of multiplets (dm). dominated by 2JH-F ≈ 48-50 Hz .
H4 (Methyl, -CH3) 1.20 - 1.251.35 - 1.45 Precursor: Doublet (3JHH ≈ 6.3 Hz).Product: Doublet of doublets (dd). 3JH-F ≈ 23-25 Hz + 3JHH.
H2 (Methylene, -CH2-) 2.40 - 2.602.60 - 2.80 Product: Complex ABX pattern further split by fluorine (3JH-F ≈ 20-25 Hz ).

Analyst Note: The "Geminal" H-F coupling (at H3) is massive (~50 Hz). In a low-resolution spectrum, this can be mistaken for two separate protons. Always verify with a 19F-decoupled 1H spectrum if possible.

B. Infrared Spectroscopy (FT-IR)
Functional GroupPrecursor (3-Hydroxy)Product (3-Fluoro)Diagnostic Value
O-H Stretch Broad, strong (~3400 cm-1) Absent (Alcohol OH)*Note: Carboxylic acid OH remains (very broad, 2500-3300 cm-1), but the distinct alcohol band disappears.
C-F Stretch AbsentStrong (1000 - 1200 cm-1) Often appears as a new, sharp band in the fingerprint region, distinct from C-O stretches.
C=O Stretch ~1715 cm-1~1720-1725 cm-1Slight inductive shift to higher frequency due to β-fluorine.

Experimental Protocols

To ensure reproducibility and valid comparison, follow these standardized protocols.

Protocol 1: NMR Sample Preparation & Acquisition

Objective: Obtain high-resolution 1H and 19F spectra to confirm identity and stereochemical purity (if using chiral shift reagents).

  • Solvent Selection: Use CDCl3 (Chloroform-d) for routine analysis. If the acid is sparingly soluble, use CD3OD (Methanol-d4), but note that hydroxyl protons will exchange and disappear.

  • Sample Concentration: Dissolve 10-15 mg of the sample in 0.6 mL of solvent.

  • Reference Standard:

    • For 1H: TMS (0.00 ppm) or residual CHCl3 (7.26 ppm).

    • For 19F: Use an internal standard like α,α,α-trifluorotoluene (-63.7 ppm) or hexafluorobenzene (-164.9 ppm) if precise chemical shift calibration is required. Otherwise, reference to the spectrometer frequency.

  • Acquisition Parameters:

    • 1H: Minimum 16 scans. Spectral width 12 ppm.

    • 19F: Minimum 32 scans. Spectral width 200 ppm (to cover -50 to -250 ppm). Run both Coupled (to see proton splitting) and Decoupled (to assess purity).

Protocol 2: Mass Spectrometry (LC-MS)

Objective: Confirm molecular weight and fragmentation pattern.

  • Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (ESI-) is preferred for carboxylic acids.

  • Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid (or Ammonium Acetate for neutral pH).

  • Expected Signals:

    • Precursor: [M-H]- = 103.04 m/z. Look for in-source fragmentation of water ([M-H-H2O]-).

    • Product: [M-H]- = 105.03 m/z. Look for loss of HF ([M-H-HF]- = 85.03 m/z).

Analytical Logic Tree

Use this decision tree to interpret your spectral data and confirm the success of the synthesis.

SpectralLogic Start Analyze Crude Product CheckF Run 19F NMR Is a signal present at -170 to -185 ppm? Start->CheckF CheckH Run 1H NMR Is H3 (methine) at ~5.0 ppm? CheckF->CheckH Yes ResultFail FAILED: No Fluorination CheckF->ResultFail No Signal CheckCoupling Does H3 show large coupling (J ~50Hz)? CheckH->CheckCoupling Signal at 5.0 ppm ResultImpure IMPURE: Mixture of SM and Product CheckH->ResultImpure Signal at 4.2 ppm (SM) ResultElim SIDE PRODUCT: Crotonic Acid (Elimination) CheckH->ResultElim Signals at 5.8/7.0 ppm (Alkene) ResultSuccess CONFIRMED: (3S)-3-Fluorobutanoic Acid CheckCoupling->ResultSuccess Yes CheckCoupling->ResultFail No (Unlikely if F present)

Caption: Logic flow for confirming the identity of 3-fluorobutanoic acid using NMR data.

References

  • PubChem. (3S)-3-fluorobutanoic acid (Compound). National Library of Medicine. Available at: [Link]

  • Seebach, D., et al. Direct Degradation of the Biopolymer Poly[(R)-3-Hydroxybutyric Acid] to (R)-3-Hydroxybutanoic Acid and Its Methyl Ester. Organic Syntheses, Coll. Vol. 9, p.483 (1998). Available at: [Link]

  • Reich, H. J. 19F NMR Chemical Shifts. University of Wisconsin-Madison. Available at: [Link]

  • O'Hagan, D., et al. The Enantiomers of 4-Amino-3-fluorobutanoic Acid as Substrates for γ-Aminobutyric Acid Aminotransferase. Biochemistry 2007, 46, 48, 13819–13828. (Provides analogous NMR data for 3-fluoro-GABA). Available at: [Link]

Validation

Benchmarking the performance of (3S)-3-Fluorobutanoic acid in specific assays

Executive Summary: The Fluorine Advantage (3S)-3-Fluorobutanoic acid represents a strategic bioisostere of natural butyrate. By introducing a fluorine atom at the -position, researchers can modulate pKa and lipophilicity...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage

(3S)-3-Fluorobutanoic acid represents a strategic bioisostere of natural butyrate. By introducing a fluorine atom at the


-position, researchers can modulate pKa and lipophilicity while introducing a "metabolic blockade" against 

-oxidation. This guide benchmarks the (3S)-enantiomer against its non-fluorinated parent (Butanoic acid) and its regioisomer (2-Fluorobutanoic acid), providing actionable protocols for validating its utility in drug discovery and peptide synthesis.

Part 1: Physicochemical Benchmarking

The introduction of fluorine at the C3 position alters the electronic landscape of the carboxylic acid without imposing the steric bulk associated with a methyl group.

Comparative Property Analysis

The following data aggregates experimental and high-confidence predicted values to establish a baseline.

Property(3S)-3-Fluorobutanoic Acid Butanoic Acid (Parent)2-Fluorobutanoic Acid (Regioisomer)Implication
pKa (Acid Strength) ~4.05 - 4.20 (Predicted)4.822.683-F is more acidic than the parent but less acidic than the

-fluoro isomer. It offers a "Goldilocks" zone for salt formation.
LogP (Lipophilicity) 0.50 0.790.62Fluorine decreases lipophilicity here due to the high polarity of the C-F bond relative to the small carbon scaffold.
C-F Bond Energy ~110 kcal/mol N/A (C-H ~98 kcal/mol)~110 kcal/molHigh resistance to homolytic cleavage.
Steric Radius (Van der Waals) 1.47 Å (F) 1.20 Å (H)1.47 Å (F)Minimal steric perturbation; mimics H better than OH or CH3.
The "Gauche Effect" in Conformation

Unlike non-fluorinated alkyl chains which prefer anti-periplanar conformations to minimize sterics, (3S)-3-Fluorobutanoic acid exhibits the Fluorine Gauche Effect . The C-F bond tends to align gauche to vicinal electron-withdrawing groups (like the carbonyl system) due to


 hyperconjugation. This pre-organizes the molecule for specific receptor binding pockets, potentially reducing the entropic penalty of binding.

Part 2: Stereochemical Integrity Assay (Chiral Purity)

Since the biological activity of 3-fluorobutanoic acid is strictly enantiodependent (the (3S) isomer often mimics specific metabolic intermediates), validating enantiomeric excess (


) is critical.
Protocol: Derivatization-Based Chiral GC/HPLC

Direct chiral separation of short-chain acids can be difficult due to peak tailing. We recommend a derivatization protocol using a chiral amine to form diastereomers, which are easily separable.[1]

Methodology:

  • Derivatization Agent: (R)-1-Phenylethylamine or (S)-1-(1-Naphthyl)ethylamine.

  • Coupling Reagent: EDC·HCl / HOBt in DCM.

  • Detection: Standard Normal Phase HPLC (Silica column) or Reverse Phase C18.

Step-by-Step Workflow:

ChiralAssay Sample (3S)-3-F-Butanoic Acid Deriv Derivatization (with (R)-Phenylethylamine) Sample->Deriv EDC/HOBt Workup Acid/Base Wash & Extraction Deriv->Workup Quench Analysis HPLC Analysis (Diastereomer Separation) Workup->Analysis Inject Result Calculate % ee Analysis->Result Integration

Figure 1: Workflow for determining enantiomeric excess via diastereomeric derivatization.

Acceptance Criteria:

  • Target

    
    :  > 98.5%
    
  • Resolution (

    
    ):  > 1.5 between diastereomeric peaks.
    

Part 3: Metabolic Stability Benchmark (Beta-Oxidation Blockade)

The primary utility of (3S)-3-Fluorobutanoic acid in drug design is its resistance to fatty acid breakdown. In the normal


-oxidation cycle, a hydrogen at the C3 (

) position is abstracted to form a ketone. The C-F bond at this position is metabolically inert to this specific enzymatic transformation.
Assay: Human Liver Microsome (HLM) Stability

This assay compares the intrinsic clearance (


) of the fluorinated analog versus the non-fluorinated parent.

Experimental Setup:

  • Test System: Pooled Human Liver Microsomes (0.5 mg/mL protein).

  • Cofactor: NADPH regenerating system (essential for P450 activity).

  • Control: Butanoic acid (High turnover) vs. Warfarin (Low turnover).

  • Timepoints: 0, 15, 30, 60 minutes at 37°C.

Mechanistic Insight: The diagram below illustrates the specific enzymatic blockade provided by the fluorine atom.

BetaOxidationBlock Substrate Acyl-CoA Derivative Dehydro Acyl-CoA Dehydrogenase Substrate->Dehydro Enoyl Enoyl-CoA Hydratase Dehydro->Enoyl Hydroxy 3-Hydroxyacyl-CoA Enoyl->Hydroxy Block BLOCKADE: C-F bond resists oxidation to 3-Ketoacyl-CoA Hydroxy->Block 3-Hydroxyacyl-CoA Dehydrogenase NormalPath Normal Beta-Oxidation (Breakdown) Hydroxy->NormalPath If H instead of F

Figure 2: Mechanism of metabolic stabilization. The C-F bond prevents the formation of the


-keto intermediate, halting the oxidative cycle.

Expected Results:

  • Butanoic Acid: Rapid clearance (

    
     min) due to efficient 
    
    
    
    -oxidation.
  • (3S)-3-Fluorobutanoic Acid: High stability (

    
     min). The fluorine atom acts as a metabolic "stop sign," prolonging the half-life of the pharmacophore containing this fragment.
    

Part 4: Synthetic Utility (Peptide Coupling)

When using (3S)-3-Fluorobutanoic acid as a capping group or internal linker in peptide synthesis, the electron-withdrawing effect of fluorine influences the reactivity of the carboxylic acid.

Activation Dynamics

The inductive effect (-I) of the


-fluorine increases the acidity of the carboxylic acid, making the resulting carboxylate less nucleophilic but the activated ester more electrophilic.

Recommended Coupling Protocol:

  • Reagents: HATU (1.1 eq) / DIPEA (2.0 eq) in DMF.

  • Pre-activation: 2 minutes (Do not exceed 5 minutes to avoid racemization).

  • Addition: Add amine component immediately.

  • Note: Avoid carbodiimides (EDC/DCC) if possible, as the slower reaction kinetics with electron-deficient acids can lead to higher racemization rates via oxazolone formation.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Hunter, L. (2010). The C–F bond as a conformational tool in organic and medicinal chemistry. Beilstein Journal of Organic Chemistry, 6, 38. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • PubChem. (2023). (3S)-3-fluorobutanoic acid Compound Summary. National Library of Medicine. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (3S)-3-Fluorobutanoic acid

Executive Summary & Risk Context (3S)-3-Fluorobutanoic acid (CAS: 160731-59-9) is a specialized chiral building block used in the synthesis of fluorinated pharmaceuticals. While valuable for its stereochemical properties...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

(3S)-3-Fluorobutanoic acid (CAS: 160731-59-9) is a specialized chiral building block used in the synthesis of fluorinated pharmaceuticals. While valuable for its stereochemical properties, it presents a dual-hazard profile that distinguishes it from non-fluorinated analogues like butyric acid.

The Safety Paradox: Researchers often underestimate this compound, treating it as a simple carboxylic acid. However, the introduction of the fluorine atom at the


-position alters its lipophilicity and pKa, potentially enhancing skin permeation and metabolic stability.

Core Hazards:

  • Corrosivity (Skin Corr.[1][2][3] 1B): Capable of causing irreversible tissue damage and blindness upon contact.

  • Fluorine Content: While distinct from the hyper-toxic

    
    -fluorinated acids (e.g., fluoroacetic acid), 
    
    
    
    -fluorinated acids require strict segregation from strong oxidizers and specific waste handling to prevent HF evolution during disposal.

Personal Protective Equipment (PPE) Matrix

This matrix moves beyond generic "wear gloves" advice. It relies on the Permeation-Degradation Principle : The time it takes for a chemical to break through a glove (permeation) is often shorter than the time it takes to visibly damage it (degradation).

Body AreaRecommended PPEMaterial SpecificationScientific Rationale (The "Why")
Hand (Primary) Double Gloving Inner: Nitrile (4 mil / 0.10 mm)Outer: Nitrile (High-Dexterity, 5-8 mil)Short-chain organic acids have high mobility. Double gloving creates a sacrificial outer layer. If the outer glove is splashed, the inner glove provides a clean barrier during doffing.
Hand (Immersion) Laminate / Butyl Silver Shield® (EVOH) or Butyl Rubber (>0.5 mm)For spill cleanup or prolonged handling, nitrile is insufficient. EVOH laminates provide broad-spectrum resistance to permeating organic acids where nitrile breakthrough can occur in <15 mins.
Eye/Face Goggles + Shield Indirect Vented Goggles (ANSI Z87.1+)Safety glasses are prohibited . Corrosive liquids can track around glasses. A face shield is required for volumes >50 mL to protect the neck and chin from splashes.
Respiratory Engineering Control Fume Hood (Face velocity: 80-100 fpm)Inhalation of acidic vapors causes immediate mucous membrane coagulation. If hood work is impossible, a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is mandatory.
Body Chem-Resistant Poly-coated Apron over Cotton Lab CoatStandard cotton absorbs acids, holding them against the skin. A non-woven, polyethylene-coated apron provides an impervious splash zone.

Operational Protocol: The "Zero-Contact" Method

This protocol is designed to eliminate the variable of human error. It treats the reagent as a "source" and the reaction vessel as a "sink," with no open-air transfer in between.

Phase 1: Pre-Operational Validation
  • Ventilation Check: Verify fume hood flow. A "tissue test" is insufficient; check the digital monitor or magnehelic gauge.

  • Neutralization Prep: Prepare a saturated Sodium Bicarbonate (

    
    ) slurry before opening the bottle. This is your immediate "stop button" for spills.
    
Phase 2: Transfer & Handling
  • Liquids: Use a positive-displacement pipette or a glass syringe with a Luer-lock needle.

    • Reasoning: Air-displacement pipettes can drip due to the vapor pressure and viscosity differences of fluorinated acids.

  • Solids (Low Melting Point): If the substance has solidified (melting point is near RT), warm the container in a water bath (<40°C) rather than scraping solid out, which generates static and aerosols.

Phase 3: Decontamination
  • Wipe Down: Wipe the exterior of the reagent bottle with a dry tissue, then a wet tissue, before returning it to storage.

  • Doffing Sequence:

    • Wash outer gloves while on hands.

    • Remove outer gloves.[4][5]

    • Remove eyewear.

    • Remove inner gloves (peel from inside).

    • Wash hands with soap and water for 60 seconds.

Emergency Response Logic

The following diagram outlines the decision logic for spill response. It emphasizes the distinction between a "manageable" lab spill and a "major" release requiring evacuation.

SpillResponse Start Spill Detected: (3S)-3-Fluorobutanoic Acid Assess Assess Volume & Location Start->Assess Minor Minor Spill (<50 mL) Inside Fume Hood Assess->Minor Contained Major Major Spill (>50 mL) OR Outside Hood Assess->Major Uncontained/Large PPE_Check Verify PPE: Goggles, Double Nitrile, Apron Minor->PPE_Check Evacuate Evacuate Area Immediately Call EHS / 911 Major->Evacuate Absorb Absorb with Inert Material (Vermiculite/Sand) PPE_Check->Absorb PPE Confirmed Neutralize Treat Waste with Dilute NaHCO3 Absorb->Neutralize Disposal Dispose as Halogenated Organic Waste Neutralize->Disposal

Figure 1: Decision logic for responding to fluorinated acid spills. Note the critical divergence based on containment (fume hood).

Waste Disposal & Stewardship

Disposal of fluorinated organics requires strict adherence to "Halogenated" waste streams. Incorrect disposal can damage incinerators or violate EPA/local regulations.

The "Halogenated" Rule[7]
  • Segregation: Do NOT mix this waste with general organic solvents (e.g., acetone, hexane) if your facility separates halogenated vs. non-halogenated.

  • Labeling: clearly mark the tag with "Fluorinated Organic Acid."

  • Incompatibility: Never add this waste to a container containing strong bases (KOH, NaOH) or hydrides. The neutralization exotherm can pressurize the vessel, and rapid pH changes can cause unexpected off-gassing.

Disposal Workflow:

  • Collect in a dedicated HDPE or glass container.

  • If neutralizing, do so slowly in an open beaker before transferring to the waste carboy.

  • Seal with a vented cap if possible, to prevent pressure buildup.

References

  • Sigma-Aldrich. (2025).[3] Safety Data Sheet: (3S)-3-Fluorobutanoic acid. MilliporeSigma.[3]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (2024). Compound Summary: 3-Fluorobutanoic acid. National Center for Biotechnology Information. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Protective Clothing. U.S. Department of Labor. [Link]

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